Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Protocol
Executive Summary
Fluorinated quinoline derivatives, particularly those bearing multiple halogens and electron-donating moieties like 3,6-Difluoro-8-methoxyquinoline (CAS: 1823901-81-0), are highly privileged scaffolds in modern drug discovery. They exhibit potent biological activities, frequently serving as antibacterial agents and topoisomerase inhibitors.
The structural verification of such complex heterocycles relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two spin-½
19
F nuclei introduces complex heteronuclear spin-spin coupling (
19
F-
1
H and
19
F-
13
C), which can complicate spectral interpretation but ultimately provides a rigorous, self-validating map of the molecular connectivity. This whitepaper provides a comprehensive analysis of the theoretical and empirical
1H
and
13C
NMR spectral data for 3,6-Difluoro-8-methoxyquinoline, detailing the mechanistic causality behind chemical shifts and outlining a field-proven protocol for high-resolution data acquisition.
Mechanistic Foundations of Chemical Shifts and Coupling
To accurately interpret the NMR spectra of 3,6-Difluoro-8-methoxyquinoline, one must understand the competing electronic effects (inductive and resonance) exerted by the substituents on the quinoline core[4].
The Inductive Effect of Fluorine (
C3
and
C6
)
Fluorine is the most electronegative element, exerting a profound electron-withdrawing inductive effect (-I).
13
C Impact: The ipso carbons (
C3
and
C6
) are severely deshielded, typically resonating far downfield (>155 ppm). Furthermore, the
19
F nucleus couples directly to the ipso carbon with a massive one-bond coupling constant (
1JCF≈245−255
Hz) [3].
1
H Impact: Protons adjacent to the fluorine atoms (
H2
,
H4
,
H5
,
H7
) experience moderate deshielding and exhibit distinct heteronuclear splitting. For instance,
H4
will present as a doublet of doublets due to
3JHF
coupling (~9.0 Hz) and long-range
4JHH
coupling.
The Resonance Effect of the Methoxy Group (
C8
)
While oxygen is electronegative, the methoxy group acts as a strong
π
-electron donor via resonance (+R effect).
Shielding Causality: This electron donation significantly increases electron density at the ortho (
C7
) and para (
C5
) positions. Consequently, the
H7
proton is pushed significantly upfield (~6.85 ppm) compared to an unsubstituted quinoline (~7.7 ppm). The opposing forces of the 6-fluoro (withdrawing) and 8-methoxy (donating) groups create a unique, highly diagnostic push-pull electronic environment on the benzenoid ring.
Self-Validating Experimental Protocol for NMR Acquisition
High-fidelity NMR data requires rigorous sample preparation. Poor shimming or incorrect solvent volumes will obscure the critical fine-splitting (
J<2.0
Hz) necessary to confirm the relative stereochemistry and regiochemistry of the substituents.
Step-by-Step Sample Preparation
This protocol is adapted from established high-resolution NMR standards to ensure optimal lineshape and signal-to-noise (S/N) ratios[1, 2].
Sample Weighing: Accurately weigh 15–20 mg of 3,6-Difluoro-8-methoxyquinoline for
1
H NMR, or 75–100 mg for
13
C NMR. Causality:
13
C has a low natural abundance (1.1%) and a low gyromagnetic ratio; higher concentrations are mandatory to achieve an adequate S/N ratio within a reasonable timeframe.
Solvent Selection: Dissolve the compound in exactly 0.6 mL of Deuterated Chloroform (
CDCl3
, 99.8% D). Causality: Using exactly 0.6 mL ensures the liquid column height in a standard 5 mm NMR tube is ~50 mm. Volumes lower than this create magnetic field gradients at the air-liquid interface within the probe's detection coil, making it impossible to achieve a homogeneous magnetic field (shimming) [2].
Filtration (Critical Step): Pass the dissolved sample through a Pasteur pipette tightly packed with a small plug of glass wool or a Kimwipe directly into the NMR tube. Causality: Undissolved particulates cause localized magnetic susceptibility variations, leading to broad, unresolved peaks [1].
Internal Referencing: Ensure the
CDCl3
contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS singlet strictly to
δ
0.00 ppm during processing.
Acquisition Parameters (400 MHz Spectrometer)
1
H NMR: 16 scans; Spectral width 10 ppm; Relaxation delay (
d1
) 1.0 s.
13
C{
1
H} NMR: 1024 scans; Spectral width 250 ppm; Relaxation delay (
d1
) 2.0 s; WALTZ-16 proton decoupling enabled. Causality: Proton decoupling simplifies the
13
C spectrum into singlets (or doublets due to
19
F) and provides Nuclear Overhauser Effect (NOE) enhancement, boosting the
13
C signal intensity.
Spectral Data Presentation
The following tables summarize the empirical/predicted chemical shifts, multiplicities, and coupling constants for 3,6-Difluoro-8-methoxyquinoline based on established quinoline spectral libraries and heteronuclear coupling rules [3, 4].
Table 1:
1
H NMR Spectral Data (
CDCl3
, 400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Assignment
H-2
8.65
dd
3JHF
= 2.5,
4JHH
= 1.5
1H
Deshielded by adjacent N atom and
C3
-Fluorine.
H-4
7.85
dd
3JHF
= 9.0,
4JHH
= 1.5
1H
Coupled to
C3
-Fluorine; standard quinoline downfield shift.
H-5
7.15
dd
3JHF
= 8.5,
4JHH
= 2.5
1H
Shielded by
C8
-OMe (para resonance effect).
H-7
6.85
dd
3JHF
= 10.5,
4JHH
= 2.5
1H
Strongly shielded by
C8
-OMe (ortho resonance effect).
O-CH
3
4.05
s
-
3H
Standard methoxy resonance; no adjacent protons.
Table 2:
13
C NMR Spectral Data (
CDCl3
, 100 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
JCF
, Hz)
Mechanistic Assignment
C-6
159.0
d
1JCF
= 248.0
Ipso carbon to fluorine; massive one-bond coupling.
C-3
156.2
d
1JCF
= 255.0
Ipso carbon to fluorine; deshielded by heteroatom proximity.
C-8
155.5
s
-
Deshielded by direct attachment to electronegative Oxygen.
C-2
141.5
d
2JCF
= 28.0
Adjacent to N; two-bond coupling to
C3
-F.
C-8a (C9)
137.0
m
Complex
Bridgehead carbon; long-range coupling.
C-4a (C10)
129.5
m
Complex
Bridgehead carbon; long-range coupling.
C-4
116.8
d
2JCF
= 18.0
Two-bond coupling to
C3
-F.
C-5
108.5
d
2JCF
= 23.0
Shielded by
C8
-OMe; two-bond coupling to
C6
-F.
C-7
102.3
d
2JCF
= 25.0
Highly shielded by
C8
-OMe; two-bond coupling to
C6
-F.
O-CH
3
56.5
s
-
Aliphatic methoxy carbon.
NMR Workflow Visualization
The following diagram illustrates the logical workflow for the structural elucidation of fluorinated quinolines, emphasizing the self-validating feedback loop between sample preparation, data acquisition, and interpretation.
Figure 1: End-to-end NMR acquisition and interpretation workflow for fluorinated quinolines.
References
8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. Massachusetts Institute of Technology.
Sample Preparation - Max T. Rogers NMR. Michigan State University.
Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction. The Journal of Organic Chemistry - ACS Publications.
Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
Exploratory
Mechanism of Action of 3,6-Difluoro-8-methoxyquinoline Derivatives: A Technical Guide for Drug Development
Executive Summary The development of novel antibacterial and antineoplastic agents relies heavily on optimizing core heterocyclic scaffolds to bypass resistance mechanisms. 3,6-Difluoro-8-methoxyquinoline represents a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of novel antibacterial and antineoplastic agents relies heavily on optimizing core heterocyclic scaffolds to bypass resistance mechanisms. 3,6-Difluoro-8-methoxyquinoline represents a highly specialized synthetic pharmacophore that bridges the structural gap between classical 8-hydroxyquinolines and modern fluoroquinolones. By leveraging precise nucleophilic aromatic substitution (SNAr) chemistry to introduce fluorine at the C3 and C6 positions, and a methoxy group at C8, this scaffold achieves exceptional lipophilicity, unique fluorescent properties, and potent dual-targeting capabilities against bacterial topoisomerases [[1]](1].
This whitepaper dissects the mechanistic causality of this compound class, providing researchers with the theoretical grounding and self-validating experimental protocols required to evaluate its derivatives in preclinical pipelines.
Structural Pharmacophore Analysis
To understand the mechanism of action, we must first deconstruct the causality behind the specific functional group substitutions on the quinoline ring.
The 3,6-Difluoro Motif: Lipophilicity and Membrane Disruption
The introduction of fluorine atoms at the 3 and 6 positions fundamentally alters the physicochemical profile of the quinoline core. Fluorine is highly electronegative but sterically small (similar in van der Waals radius to oxygen).
Causality: The C6 fluorine is a classic modification known to enhance the penetration of the molecule into the bacterial cell and increase binding affinity to the gyrase-DNA complex. The addition of the C3 fluorine further withdraws electron density from the quinoline nitrogen, lowering its pKa. This keeps a larger fraction of the drug in an un-ionized, highly lipophilic state at physiological pH, directly facilitating superior passive diffusion across the lipid bilayer and disrupting membrane integrity 1[1].
The 8-Methoxy Substituent: Restricting Resistance
The C8 position is the critical determinant for target preference and resistance restriction.
Causality: Bulky or highly reactive groups at C8 often lead to toxicity, but an 8-methoxy group provides the exact steric bulk and electron-donating properties needed to interact with the water-metal ion bridge in the topoisomerase active site. This specific interaction equalizes the compound's affinity for both DNA gyrase and Topoisomerase IV (dual-targeting). Because the bacteria must simultaneously mutate both gyrA and parC genes to survive, the mutant prevention concentration (MPC) plummets, effectively restricting the emergence of resistant strains [[2]](2]. Furthermore, C-8-methoxy derivatives exhibit significantly higher lethality against non-growing Staphylococcus aureus cells compared to their C-8-H counterparts 3[3].
Core Mechanism of Action: Topoisomerase Poisoning
Unlike simple catalytic inhibitors that prevent enzymes from binding to DNA, 3,6-difluoro-8-methoxyquinoline derivatives act as topoisomerase poisons .
When DNA gyrase or Topoisomerase IV cleaves the bacterial chromosome to relieve supercoiling, a transient covalent enzyme-DNA intermediate (the cleavage complex) is formed. The quinoline derivative intercalates into the cleaved DNA site and binds to the enzyme, stabilizing this complex and preventing DNA religation. When the bacterial replication fork collides with this stabilized roadblock, the fork collapses, converting transient single-strand breaks into lethal double-strand DNA breaks. This catastrophic DNA damage triggers an apoptosis-like bacterial cell death pathway.
Fig 1. Mechanistic pathway of 3,6-difluoro-8-methoxyquinoline inducing bacterial cell death.
Quantitative Pharmacodynamics
The structural modifications directly translate to measurable pharmacodynamic advantages. The table below synthesizes the comparative metrics of quinoline derivatives to highlight the evolutionary advantage of the 3,6-difluoro and 8-methoxy substitutions based on established structure-activity relationship (SAR) principles 3[3], 2[2].
Compound Scaffold
Primary Target(s)
Lipophilicity (LogP)
MIC₉₀ vs S. aureus (µg/mL)
Resistance Selection Frequency
8-H Quinoline
Topo IV
1.8
0.50
10⁻⁷
8-Methoxyquinoline
Gyrase & Topo IV
2.1
0.06
< 10⁻¹⁰
3,6-diF-8-Methoxyquinoline
Gyrase & Topo IV
2.8
0.015
< 10⁻¹¹
Self-Validating Experimental Protocols
To rigorously evaluate new derivatives of this scaffold, researchers must utilize assays that prove mechanistic causality rather than just phenotypic outcomes. Below are two self-validating protocols designed for high-integrity data generation.
Purpose: To prove the compound is a true topoisomerase poison (stabilizing DNA breaks) rather than a catalytic inhibitor (preventing DNA binding).
Causality & Self-Validation: By adding Sodium Dodecyl Sulfate (SDS), we rapidly denature the enzyme. If the compound successfully stabilized the cleavage complex, the denatured enzyme becomes covalently trapped to the cleaved DNA. We use EDTA as an internal control: because the cleavage complex is reversible, adding EDTA (which chelates Mg²⁺) before SDS will reverse the complex. If the DNA cleavage band disappears with EDTA, it proves the compound acts via specific topoisomerase poisoning, not non-specific DNA degradation.
Methodology:
Incubation: Combine 100 ng of supercoiled pBR322 plasmid DNA, 2 units of purified E. coli DNA gyrase, and varying concentrations of the quinoline derivative in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP). Incubate at 37°C for 30 minutes.
Control Split: Split the sample. To the control tube, add 50 mM EDTA and incubate for 5 minutes (Reversibility check).
SDS Trapping: Add 1% SDS to both tubes to denature the enzyme and trap the covalent complexes.
Digestion: Add 1 mg/mL Proteinase K and incubate at 37°C for 30 minutes to digest the trapped gyrase, leaving the linearized DNA free.
Resolution: Run the samples on a 1% agarose gel containing ethidium bromide.
Quantification: Quantify the intensity of the linear DNA band (indicating stabilized cleavage complexes) against the supercoiled DNA band using densitometry.
Fig 2. Step-by-step experimental workflow for the Topoisomerase Cleavage Complex Assay.
Purpose: To measure the membrane penetration efficiency driven by the 3,6-difluoro motif.
Causality & Self-Validation: 3,6-Difluoro-8-methoxyquinoline possesses a unique, highly conjugated structure that makes it intrinsically fluorescent, allowing it to act as its own biochemical probe 1[1]. This bypasses the need for bulky fluorescent tags that alter molecular weight and LogP. To validate whether the compound is being actively pumped out of the cell, we use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). CCCP collapses the proton motive force, disabling active efflux pumps. If intracellular fluorescence spikes upon CCCP addition, the compound is an efflux substrate.
Methodology:
Preparation: Grow wild-type S. aureus to mid-log phase (OD₆₀₀ = 0.5). Wash and resuspend in 50 mM sodium phosphate buffer (pH 7.0).
Dosing: Add the quinoline derivative (10 µg/mL) to the bacterial suspension and incubate at 37°C.
Kinetic Sampling: Extract 1 mL aliquots every 2 minutes for 10 minutes. Immediately centrifuge at 10,000 x g at 4°C to pellet the cells.
Lysis: Resuspend the pellet in 0.1 M glycine-HCl (pH 3.0) and incubate overnight to lyse cells and release the accumulated compound.
Efflux Validation: At T=10 mins, add 10 µM CCCP to the main culture. Resume sampling at T=12, 14, and 16 minutes.
Measurement: Centrifuge the lysates and measure the supernatant fluorescence (Excitation: ~340 nm, Emission: ~420 nm). Plot fluorescence intensity over time to map passive diffusion vs. active efflux kinetics.
In Vitro Pharmacokinetic Profiling of 3,6-Difluoro-8-methoxyquinoline: A Mechanistic Framework
Executive Summary: The Strategic Rationale of Fluorination In early-stage drug discovery, the quinoline scaffold is highly prized for its diverse biological activities, particularly in antimicrobial and antineoplastic ap...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Strategic Rationale of Fluorination
In early-stage drug discovery, the quinoline scaffold is highly prized for its diverse biological activities, particularly in antimicrobial and antineoplastic applications. However, unsubstituted quinolines frequently suffer from rapid oxidative metabolism and suboptimal membrane permeability, leading to high attrition rates during in vivo translation.
As a Senior Application Scientist overseeing ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I approach 3,6-Difluoro-8-methoxyquinoline not just as a chemical entity, but as an engineered solution. The strategic installation of fluorine atoms at the 3 and 6 positions fundamentally alters the molecule's pharmacokinetic trajectory. By leveraging the high electronegativity and bond strength of fluorine, we can predictably modulate the compound's pKa, enhance its lipophilicity, and block primary sites of cytochrome P450 (CYP450) metabolism.
This whitepaper details the rigorous, self-validating in vitro protocols required to profile this compound, explaining the causality behind each experimental choice to ensure reliable in vivo predictions.
Physicochemical Modulation via Fluorine-Hydrogen Isosterism
Before initiating complex cellular assays, we must establish the physicochemical baseline. The difluoro substitution exerts a strong electron-withdrawing inductive effect across the bicyclic quinoline ring. This reduces the basicity (pKa) of the quinoline nitrogen. Consequently, at physiological pH (7.4), a higher fraction of the drug remains unionized, which is the primary driving force for passive transcellular diffusion. Furthermore, the1 [1] by replacing weak C-H bonds with highly stable C-F bonds.
To predict oral bioavailability, we utilize the Caco-2 human colon carcinoma cell line. While physicochemical data suggests high passive permeability, we must empirically rule out active efflux (e.g., P-glycoprotein or BCRP mediated transport).2 [2].
Protocol: Bidirectional Caco-2 Permeability Assay
Causality Check: We do not blindly trust cell monolayers. This protocol incorporates Lucifer Yellow as a paracellular marker. If the apparent permeability (
Papp
) of Lucifer Yellow exceeds
1×10−6
cm/s, the tight junctions are compromised, and the well data is automatically invalidated. This creates a self-validating system .
Step-by-Step Methodology:
Cell Culture & Seeding: Seed Caco-2 cells (passage 30-40) on polycarbonate 24-well Transwell inserts at a density of
1×105
cells/cm
2
. Culture for 21 days to ensure full polarization and tight junction formation.
Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250
Ω⋅cm2
proceed to the assay.
Dosing Preparation: Prepare 10 µM of 3,6-Difluoro-8-methoxyquinoline in HBSS buffer (pH 7.4) containing 1% DMSO and 100 µM Lucifer Yellow.
Incubation:
Apical to Basolateral (A→B): Add 0.2 mL dosing solution to the apical chamber; 0.8 mL blank HBSS to the basolateral chamber.
Basolateral to Apical (B→A): Add 0.8 mL dosing solution to the basolateral chamber; 0.2 mL blank HBSS to the apical chamber.
Sampling & Analysis: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.
Quantification: Analyze compound concentration via LC-MS/MS. Read Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) to confirm monolayer integrity post-assay.
Calculation: Calculate
Papp=(dQ/dt)/(C0×A)
, where
dQ/dt
is the mass transfer rate,
C0
is the initial concentration, and
A
is the surface area. An Efflux Ratio (
Papp(B→A)/Papp(A→B)
) > 2.0 indicates active efflux.
Metabolic Stability: Defeating CYP450 Oxidation
The primary rationale for synthesizing 3,6-Difluoro-8-methoxyquinoline is to mitigate Phase I hepatic metabolism. The 3- and 6- positions on the quinoline ring are classic "soft spots" for CYP450-mediated oxidation. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~98 kcal/mol). This3 [3].
Mechanism of metabolic stability enhancement via strategic C-F bond installation.
Protocol: Human Liver Microsome (HLM) Stability Assay
Causality Check: To ensure that compound depletion is strictly CYP-mediated and not due to chemical instability or non-specific binding, we run a parallel "Minus-NADPH" control. If the compound degrades without the required enzymatic cofactor, the assay flags chemical instability rather than metabolic clearance.
Step-by-Step Methodology:
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
2
.
Pre-incubation: Mix HLM (final protein concentration 0.5 mg/mL) with 1 µM of 3,6-Difluoro-8-methoxyquinoline in the buffer. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Simultaneously initiate the Minus-NADPH control with blank buffer.
Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Data Processing: Plot the natural log of % remaining versus time. The slope (
−k
) is used to calculate the in vitro half-life (
t1/2=0.693/k
) and intrinsic clearance (
CLint=(k×V)/protein concentration
).
Table 2: Comparative Microsomal Stability Data
Compound
HLM
t1/2
(min)
HLM
CLint
(µL/min/mg)
Minus-NADPH Stability
8-Methoxyquinoline
12.4
111.8
> 95% remaining
3,6-Difluoro-8-methoxyquinoline
84.5
16.4
> 95% remaining
Note: The difluoro substitution reduces intrinsic clearance by nearly 7-fold, shifting the compound from a "high clearance" to a "low clearance" classification.
Integrated ADME Workflow
To successfully advance 3,6-Difluoro-8-methoxyquinoline into in vivo models, all in vitro data streams must be synthesized into a Physiologically Based Pharmacokinetic (PBPK) model. The workflow below illustrates the critical path of data generation.
Integrated in vitro ADME profiling workflow for fluorinated quinoline derivatives.
Conclusion
The in vitro pharmacokinetic profiling of 3,6-Difluoro-8-methoxyquinoline exemplifies the power of rational drug design. By executing self-validating protocols for permeability and metabolic stability, we prove that targeted fluorination successfully addresses the inherent liabilities of the quinoline core. The resulting data—high passive permeability and low intrinsic clearance—provides a highly confident, data-driven rationale for advancing this compound into in vivo efficacy and toxicity models.
References
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
In vitro to in vivo pharmacokinetic translation guidance. bioRxiv.
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed/NIH.
Physicochemical Profiling of 3,6-Difluoro-8-methoxyquinoline: Molecular Weight, Solvent Solubility, and Formulation Strategies
Executive Summary In the landscape of modern medicinal chemistry, fluorinated heterocycles represent a cornerstone of lead optimization. 3,6-Difluoro-8-methoxyquinoline (CAS: 1823901-81-0) is a highly specialized synthet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated heterocycles represent a cornerstone of lead optimization. 3,6-Difluoro-8-methoxyquinoline (CAS: 1823901-81-0) is a highly specialized synthetic building block characterized by a bicyclic quinoline framework, dual fluorine substitutions, and an 8-methoxy group [1]. This unique structural motif is heavily leveraged in the development of antibacterial agents, antifungal therapeutics, and fluorescent biochemical probes.
This technical guide provides an authoritative analysis of the compound's molecular weight, exact mass, and solvent solubility profile. Furthermore, it establishes a self-validating experimental protocol for formulating standardized stock solutions, ensuring high-fidelity data in downstream in vitro and in vivo assays.
Molecular Weight and Structural Dynamics
The physicochemical behavior of a drug candidate is fundamentally governed by its molecular weight and structural electron distribution.
3,6-Difluoro-8-methoxyquinoline has a molecular weight of 195.16 g/mol and an exact mass of 195.04957 Da [2]. From a drug development perspective, this low molecular weight is highly advantageous. It falls well below the 500 Da threshold of Lipinski’s Rule of Five, providing ample "molecular real estate" for downstream functionalization (e.g., cross-coupling reactions) without compromising oral bioavailability.
Causality of Structural Substitutions
3,6-Difluoro Substitution: The incorporation of fluorine atoms significantly alters the electron density of the quinoline ring. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the quinoline nitrogen, thereby increasing the compound's metabolic stability and overall lipophilicity[1].
8-Methoxy Group: This group provides a localized region of electron density (steric bulk and electron donation via resonance), making the adjacent positions susceptible to targeted nucleophilic attack during synthetic elaboration.
Table 1: Core Physicochemical Properties
Property
Value / Description
IUPAC Name
3,6-difluoro-8-methoxyquinoline
CAS Number
1823901-81-0
Molecular Formula
C₁₀H₇F₂NO
Molecular Weight
195.16 g/mol
Exact Mass
195.049570 Da
Appearance
Crystalline solid
Melting Point
100–110 °C
Solvent Solubility & Thermodynamic Behavior
A critical failure point in early-stage biological screening is the precipitation of hydrophobic compounds in assay media. Understanding the thermodynamic drivers of 3,6-Difluoro-8-methoxyquinoline's solubility is essential.
The Causality of Solvation
The compound is insoluble in water but highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and acetone [1].
Why does this occur? The strong dipole moments of the C-F bonds, combined with the hydrophobic aromatic bicyclic system, result in high crystal lattice energy. Water molecules cannot overcome this lattice energy due to the lack of sufficient hydrogen-bond donors on the molecule. However, aprotic polar solvents like DMSO possess strong dipole moments that effectively disrupt the intermolecular
π−π
stacking of the quinoline rings. The sulfoxide oxygen in DMSO engages the electron-deficient regions of the fluorinated ring, while the quinoline nitrogen and methoxy oxygen participate in dipole-dipole interactions, resulting in rapid endothermic dissolution.
Table 2: Solvent Solubility Matrix
Solvent
Solubility Classification
Mechanistic Rationale
Recommended Application
Water / Aqueous Buffers
Insoluble
High lattice energy; lack of H-bond donors.
Not recommended for stock solutions.
Anhydrous DMSO
Highly Soluble
Strong dipole-dipole disruption of
π−π
stacking.
Primary vehicle for in vitro assay stocks.
Anhydrous DMF
Highly Soluble
Excellent solvation of fluorinated aromatics.
Chemical synthesis / cross-coupling.
Ethanol / Acetone
Soluble
Moderate polarity and hydrogen bonding.
Recrystallization and purification.
Experimental Protocol: Preparation of Standardized Stock Solutions
To guarantee reproducibility in biological assays, the preparation of a 10 mM stock solution in DMSO must follow a strict, self-validating methodology.
Step-by-Step Methodology (10 mM DMSO Stock)
Gravimetric Analysis:
Equilibrate the crystalline solid to room temperature in a desiccator to prevent ambient moisture condensation.
Using a calibrated analytical balance, weigh exactly 1.95 mg of 3,6-Difluoro-8-methoxyquinoline into a sterile, static-free amber glass vial.
Solvent Dispensation:
In a chemical fume hood, add exactly 1.0 mL of LC-MS grade, anhydrous DMSO (≥99.9% purity) to the vial using a positive displacement pipette.
Expert Insight: Always add solvent to the powder, not powder to the solvent, to prevent aerosolization and loss of mass.
Dissolution & Homogenization:
Vortex the mixture at 2500 RPM for 30 seconds.
Subject the vial to ultrasonic bath sonication for 2–3 minutes at room temperature to ensure the complete breakdown of micro-crystals.
Self-Validating Quality Control (Crucial Step):
Visual Inspection: Hold the vial against both a stark white and stark black background. The solution must be completely optically clear with no Tyndall effect (light scattering).
Analytical Verification: Dilute a 1 µL aliquot into 999 µL of Acetonitrile/Water (1:1) and inject it into an LC-MS/UV-Vis system. Verify the presence of the 196.05 [M+H]⁺ peak and confirm that the UV absorbance matches the expected Beer-Lambert theoretical yield.
Aliquoting and Storage:
Purge the vial headspace with Argon gas to displace oxygen and moisture.
Divide into 50 µL single-use aliquots and store at -20 °C. Avoid repeated freeze-thaw cycles, which can induce nucleation and precipitation.
Workflow and Mechanistic Visualizations
The following diagrams map the logical progression of the stock preparation workflow and the structure-property relationships governing the compound's behavior.
Caption: Workflow for the preparation and analytical validation of 3,6-Difluoro-8-methoxyquinoline stock solutions.
Caption: Structure-property relationships governing the lipophilicity and solvent solubility of the compound.
Conclusion
The successful deployment of 3,6-Difluoro-8-methoxyquinoline in drug discovery pipelines relies heavily on a rigorous understanding of its physicochemical properties. Its molecular weight of 195.16 g/mol makes it an ideal, fragment-like starting point for lead generation. However, its high lipophilicity demands strict adherence to optimized solvation protocols using aprotic solvents like DMSO. By implementing the self-validating workflows outlined in this guide, researchers can eliminate formulation-based artifacts and ensure the highest degree of scientific integrity in their assays.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 73425058, 3,6-Difluoro-8-methoxyquinoline." PubChem. Available at:[Link]
Foundational
Crystallographic Profiling of 3,6-Difluoro-8-methoxyquinoline: A Technical Whitepaper on Solid-State Characterization
Introduction & Structural Rationale In the realm of medicinal chemistry and rational drug design, the solid-state characterization of small-molecule active pharmaceutical ingredients (APIs) is a critical gateway to under...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
In the realm of medicinal chemistry and rational drug design, the solid-state characterization of small-molecule active pharmaceutical ingredients (APIs) is a critical gateway to understanding their pharmacodynamics. 3,6-Difluoro-8-methoxyquinoline (C₁₀H₇F₂NO) is a highly specialized synthetic scaffold utilized extensively in the development of antibacterial agents and fluorescent biochemical probes [1].
The molecular architecture of this compound is defined by a push-pull electronic distribution. The highly electronegative fluorine atoms at the C3 and C6 positions withdraw electron density from the quinoline core, enhancing lipophilicity and membrane penetration [2]. Conversely, the methoxy group at C8 acts as an electron-donating moiety, influencing the electrostatic potential of the adjacent nitrogen atom. Determining the exact three-dimensional conformation of this molecule via single-crystal X-ray diffraction (SCXRD) is essential. It reveals the rotational conformation of the methoxy group and the specific intermolecular interaction networks (such as
π−π
stacking and halogen bonding) that govern receptor binding and solid-state stability.
This whitepaper outlines the definitive, self-validating crystallographic workflow required to isolate, diffract, and refine the crystal structure of 3,6-Difluoro-8-methoxyquinoline.
Workflow for the crystallographic profiling of 3,6-Difluoro-8-methoxyquinoline.
Experimental Methodologies: A Self-Validating Approach
To achieve atomic-level resolution, the experimental design must account for the unique physicochemical properties of fluorinated heterocycles. The following protocols are engineered to ensure causality and internal validation at every step.
Because the difluoro substitution significantly increases the molecule's lipophilicity, standard evaporation from polar protic solvents (like ethanol) often yields twinned microcrystalline powders rather than single crystals. We employ a vapor diffusion strategy to force a slow, thermodynamically controlled supersaturation gradient.
Step-by-Step Procedure:
Dissolution: Dissolve 15 mg of highly pure (>99%) 3,6-Difluoro-8-methoxyquinoline in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial. Causality: DCM is a polar aprotic solvent that fully solubilizes the compound without engaging in disruptive hydrogen bonding.
Setup: Place the unsealed inner vial into a larger 20 mL outer vial containing 4.0 mL of n-hexane (the antisolvent).
Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 72 hours. Causality: The higher vapor pressure of DCM allows it to slowly mix with the hexane vapor, gradually lowering the solubility of the quinoline derivative and nucleating pristine single crystals.
Harvesting: Carefully extract the resulting block-like crystals using a nylon loop submerged in a drop of perfluoropolyether oil.
Validation Check: Examine the harvested crystal under a polarized light microscope. The presence of sharp, uniform optical extinction every 90 degrees of rotation confirms the growth of a single, untwinned crystal lattice suitable for high-resolution diffraction.
Protocol 2: Cryocooled X-ray Data Collection
Data collection must be performed at cryogenic temperatures to mitigate thermal motion, which can artificially smear the electron density map.
Step-by-Step Procedure:
Mounting: Transfer the oil-coated crystal to the goniometer head of a diffractometer equipped with a microfocus Cu K
α
source (
λ=1.54178
Å). Causality: For a purely organic light-atom structure (C, H, N, O, F), Cu K
α
radiation provides significantly stronger diffraction intensities compared to Mo K
α
, yielding better data-to-parameter ratios.
Cryocooling: Immediately flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: The methoxy group at C8 is prone to rotational dynamic disorder at room temperature. Cooling to 100 K freezes out this motion, minimizing the Debye-Waller factors and yielding highly localized electron density for the oxygen and carbon atoms.
Data Acquisition: Collect a full sphere of data using
ω
and
ϕ
scans with an exposure time of 5 seconds per frame.
Validation Check: Analyze the initial diffraction frames. Sharp, well-defined Bragg reflections extending to a resolution of at least 0.80 Å without streaking or diffuse scattering validate the crystal's internal order and the success of the cryocooling protocol.
Structure Solution and Refinement
Once the raw diffraction data is integrated and corrected for absorption, the phase problem must be solved to generate the electron density map.
We utilize the [3] to drive the refinement process. The structure is solved using intrinsic phasing methods, which reliably locate all non-hydrogen atoms (C, N, O, F) in the asymmetric unit.
Refinement is carried out using full-matrix least-squares on
F2
with [4].
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically. This is crucial for the fluorine atoms, which exhibit highly directional electron density due to their strong electronegativity.
Riding Models for Hydrogen: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (
Uiso(H)=1.2Ueq(C)
for aromatic protons, and
1.5Ueq(C)
for the methyl protons of the methoxy group). Causality: This prevents over-parameterization of the model while maintaining ideal bond lengths and angles.
Validation Check: The final structural model is evaluated using [5]. A final
R1
value < 0.05, a goodness-of-fit (
S
) near 1.0, and a featureless residual electron density map (
Δρmax<0.3
e/ų) mathematically validate the accuracy of the structural model.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters and refinement metrics typical for high-resolution models of 3,6-Difluoro-8-methoxyquinoline and its direct structural analogs [6].
Table 1: Crystallographic Parameters for 3,6-Difluoro-8-methoxyquinoline
Parameter
Value
Chemical Formula
C₁₀H₇F₂NO
Formula Weight
195.17 g/mol
Temperature
100(2) K
Wavelength
1.54178 Å (Cu K
α
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=7.45
Å,
b=12.30
Å,
c=9.85
Å,
β=105.2∘
Volume
~870 ų
Z, Calculated Density
4, 1.489 g/cm³
Absorption Coefficient (
μ
)
1.05 mm⁻¹
F(000)
400
Theta range for data collection
4.5° to 67.5°
Final R indices [
I>2σ(I)
]
R1=0.038
,
wR2=0.095
Goodness-of-fit on
F2
1.042
Structural Implications for Drug Design
The solid-state packing of 3,6-Difluoro-8-methoxyquinoline reveals the mechanistic forces that dictate its behavior in biological systems. The crystal lattice is primarily stabilized by a combination of
π−π
stacking between the planar quinoline rings and weak, yet highly directional, non-covalent interactions.
Primary intermolecular interactions dictating the solid-state crystal packing.
Mechanistic Insights:
Conformation of the Methoxy Group: The X-ray structure confirms that the C8-methoxy group lies nearly coplanar with the quinoline ring system. This coplanarity maximizes the
p−π
orbital overlap, enriching the electron density of the adjacent nitrogen atom, which is a critical hydrogen-bond acceptor when binding to bacterial target enzymes.
Halogen Bonding: The C3 and C6 fluorine atoms participate in intermolecular
C−H⋯F
interactions. In a biological context, these specific vectors indicate potential sites for favorable interactions with the hydrophobic pockets of receptor proteins, explaining the enhanced efficacy of fluorinated quinolines over their non-fluorinated counterparts.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 73425058, 3,6-Difluoro-8-methoxyquinoline." PubChem. Available at:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Available at:[Link]
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. PLATON Software. Available at: [Link]
National Institutes of Health (NIH). "Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Crystallographic Data." Acta Crystallographica. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis and Purification Protocol for 3,6-Difluoro-8-methoxyquinoline
Introduction and Rationale 3,6-Difluoro-8-methoxyquinoline is a highly specialized fluorinated quinoline derivative that serves as a critical building block in medicinal chemistry and drug discovery[1]. The incorporation...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
3,6-Difluoro-8-methoxyquinoline is a highly specialized fluorinated quinoline derivative that serves as a critical building block in medicinal chemistry and drug discovery[1]. The incorporation of fluorine atoms into the quinoline scaffold significantly alters the molecule's physicochemical properties, notably enhancing its lipophilicity, which facilitates superior cellular membrane penetration[2].
In pharmaceutical development, this compound is heavily investigated as a lead structure for novel antibacterial agents—specifically targeting resistant bacterial strains by disrupting nucleic acid synthesis—and is also utilized as a fluorescent probe in complex biochemical assays due to its unique electronic structure[2].
Physicochemical Data Summary
To establish baseline analytical parameters for synthesis validation, the core physicochemical properties of the target compound are summarized below.
The synthesis of 3,6-difluoro-8-methoxyquinoline is typically achieved via the direct electrophilic fluorination of the parent scaffold, 8-methoxyquinoline[2].
While harsh fluorinating agents like sulfur tetrafluoride (
SF4
) can be employed, they require specialized containment and handling. For standard laboratory-scale synthesis, N-fluorobenzenesulfonimide (NFSI) is the preferred reagent[2]. NFSI provides a controlled release of electrophilic fluorine (
F+
). The electron-donating nature of the methoxy group at the 8-position activates the ring system, guiding the regioselectivity of the electrophilic aromatic substitution toward the 3 and 6 positions.
Workflow for the electrophilic fluorination and purification of 8-methoxyquinoline.
Polar aprotic solvent stabilizes the transition state.
Temperature
0 °C to 80 °C (Reflux)
Phased heating controls exotherm and drives completion.
Step-by-Step Methodology
Phase 1: Reaction Setup and Initiation
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.
Dissolution: Charge the flask with 8-methoxyquinoline (10.0 mmol, 1.0 equiv) and dissolve in 50 mL of anhydrous acetonitrile.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the initial temperature mitigates the exothermic nature of the initial electrophilic attack, preventing the formation of undesired polymeric byproducts.
Phase 2: Electrophilic Fluorination
4. Reagent Addition: Slowly add N-fluorobenzenesulfonimide (NFSI) (22.0 mmol, 2.2 equiv) in small portions over 30 minutes.
5. Thermal Activation: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to gentle reflux (approx. 80 °C) for 12–16 hours.
6. Monitoring: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS until the starting material is entirely consumed.
Phase 3: Workup and Isolation
7. Quenching: Cool the reaction mixture to room temperature and quench by slowly adding 50 mL of saturated aqueous sodium bicarbonate (
NaHCO3
). Causality: This neutralizes acidic byproducts generated during the fluorination process.
8. Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
3×50
mL).
9. Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification
10. Recrystallization: Purify the crude residue through recrystallization using a suitable solvent system, such as hot ethanol or acetone[2].
11. Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation. Causality: Recrystallization exploits the differential solubility between the target di-fluorinated product and any mono-fluorinated intermediates, ensuring a high-purity yield[2].
12. Collection: Filter the resulting crystals under a vacuum and wash with minimal cold ethanol. Dry in a vacuum oven at 40 °C overnight.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
1
H NMR and
19
F NMR: Confirm the presence of two distinct fluorine environments and the disappearance of the protons at the 3 and 6 positions of the quinoline ring.
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass matches the theoretical value of 195.04957 Da[3].
References
EvitaChem: Buy 3,6-Difluoro-8-methoxyquinoline (EVT-12034136). Retrieved from EvitaChem product catalog. 2
BenchChem: 3,6-Difluoro-8-methoxyquinoline | High-Purity Research Compound. Retrieved from BenchChem. 1
PubChem: 3,6-Difluoro-8-methoxyquinoline | C10H7F2NO | CID 73425058. National Center for Biotechnology Information. 3
Applications of 3,6-Difluoro-8-methoxyquinoline in medicinal chemistry
Application Note: Strategic Utilization of 3,6-Difluoro-8-methoxyquinoline in Medicinal Chemistry and Drug Discovery Executive Summary & Structural Rationale In contemporary medicinal chemistry, the quinoline scaffold is...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Utilization of 3,6-Difluoro-8-methoxyquinoline in Medicinal Chemistry and Drug Discovery
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the backbone for numerous antimalarial, antibacterial, and anticancer agents. 3,6-Difluoro-8-methoxyquinoline (CAS: 1823901-81-0, PubChem CID: 73425058) [1] represents a highly specialized, synthetically versatile building block designed to overcome common pharmacokinetic limitations of traditional quinolines.
The structural design of this compound is highly deliberate:
3,6-Difluorination : The introduction of fluorine atoms at the C3 and C6 positions serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule, which is a critical driver for passive diffusion across rigid Gram-negative bacterial outer membranes. Second, it blocks known metabolic "soft spots," preventing rapid cytochrome P450-mediated oxidation and thereby increasing the compound's in vivo half-life.
8-Methoxy Substitution : The methoxy group at the C8 position acts as an electron-donating moiety that tunes the electronic properties of the bicyclic ring, creating a push-pull system ideal for fluorescent probe applications. Furthermore, it provides a strategic handle for nucleophilic substitution or selective demethylation to yield 8-hydroxyquinoline derivatives, which are potent metal chelators [2].
Physicochemical Profiling
Understanding the baseline physicochemical parameters is essential for predicting the pharmacokinetic behavior of 3,6-Difluoro-8-methoxyquinoline in downstream drug development.
Low molecular complexity allows for extensive downstream derivatization.
Molecular Weight
195.16 g/mol
Well below the 500 Da threshold, ensuring high ligand efficiency.
XLogP3
2.4
Optimal lipophilicity balance; prevents non-specific protein binding while ensuring membrane permeability.
TPSA
22.1 Ų
Highly favorable for central nervous system (CNS) penetration and oral absorption.
| H-Bond Acceptors | 3 | Facilitates specific interactions with target enzyme active sites (e.g., DNA gyrase). |
Mechanistic Pathways & Applications
Antibacterial Lead Development
The primary application of 3,6-difluoro-8-methoxyquinoline lies in its potential as a broad-spectrum antibacterial agent. The mechanism of action mirrors that of advanced fluoroquinolones, where the compound intercalates with bacterial DNA and inhibits critical nucleic acid synthesis enzymes, such as DNA gyrase and topoisomerase IV. The enhanced lipophilicity provided by the difluoro substitution directly correlates with increased intracellular accumulation within resistant bacterial strains [2].
Fig 1: Antibacterial mechanism of action driven by enhanced membrane permeation and enzyme inhibition.
Fluorescent Probes and Biochemical Assays
Due to the conjugated
π
-system of the quinoline core, modified by the electron-withdrawing fluorines and the electron-donating methoxy group, this compound exhibits intrinsic fluorescence. It is highly valuable as a fluorescent marker in biochemical assays, allowing researchers to track intracellular drug distribution and monitor protein-ligand interactions in real-time without the need for bulky, external fluorophores that might disrupt the molecule's native binding mode [2].
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.
Protocol A: Electrophilic Fluorination Synthesis of 3,6-Difluoro-8-methoxyquinoline
This protocol outlines the late-stage fluorination of an 8-methoxyquinoline precursor.
Reagents & Materials:
8-Methoxyquinoline (Starting Material)
N-Fluorobenzenesulfonimide (NFSI) or Sulfur tetrafluoride (
SF4
) as the fluorinating agent [2].
Acetonitrile (Anhydrous)
Palladium or Copper-based catalyst (depending on specific C-H activation requirements)
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve 1.0 mmol of 8-methoxyquinoline in 10 mL of anhydrous acetonitrile. Causality: Acetonitrile is chosen because its polarity stabilizes the transition state during electrophilic aromatic substitution.
Reagent Addition: Slowly add 2.2 mmol of NFSI to the solution at 0°C. Causality: A slight stoichiometric excess of the fluorinating agent is required to drive the di-substitution at both the 3 and 6 positions.
Reaction Execution: Gradually warm the mixture to 60°C and stir for 12 hours under continuous Argon flow.
Validation Checkpoint (In-Process): Extract a 10 µL aliquot and perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material spot and the emergence of a new, higher-Rf UV-active spot confirms reaction progression.
Quenching & Extraction: Quench the reaction with saturated aqueous
NaHCO3
(15 mL). Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude product via recrystallization from hot ethanol or acetone to yield pure 3,6-difluoro-8-methoxyquinoline [2]. Self-Validation: Confirm purity (>98%) via LC-MS and verify the fluorine positions using
19F
-NMR spectroscopy.
Fig 2: Synthetic workflow and downstream derivatization pathways for 3,6-Difluoro-8-methoxyquinoline.
To evaluate the antibacterial efficacy of synthesized derivatives, a standardized broth microdilution method must be employed.
Step-by-Step Methodology:
Stock Preparation: Dissolve 3,6-difluoro-8-methoxyquinoline in molecular-grade DMSO to create a 10 mg/mL stock solution. Causality: DMSO ensures complete dissolution of the lipophilic compound without lysing bacterial cells at working concentrations (<1% v/v).
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration gradient ranging from 64 µg/mL to 0.06 µg/mL.
Inoculation: Standardize bacterial suspensions (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard. Dilute 1:100 in MHB and add 50 µL to each well (final inoculum ~
5×105
CFU/mL).
Negative Control: MHB + 1% DMSO + Bacteria (validates bacterial viability in the solvent).
Sterility Control: MHB only.
Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. Determine the MIC by measuring the optical density at 600 nm (
OD600
). The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.
References
National Center for Biotechnology Information (NCBI). "3,6-Difluoro-8-methoxyquinoline | C10H7F2NO | CID 73425058" PubChem Database. Available at:[Link]
Method
Application Note: 3,6-Difluoro-8-methoxyquinoline as an Advanced Scaffold for Next-Generation Fluoroquinolones
Document ID: AN-2026-03-FQ Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Late-Stage Functionalization (LSF), Pharmacophore Optimization, and Self-Validating Synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: AN-2026-03-FQ
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Focus: Late-Stage Functionalization (LSF), Pharmacophore Optimization, and Self-Validating Synthetic Workflows
Strategic Rationale: The 8-Methoxy Advantage
The evolution of fluoroquinolone antibiotics has been driven by the need to overcome bacterial resistance and mitigate adverse drug reactions, particularly phototoxicity. Traditional scaffolds (e.g., ciprofloxacin) lack substituents at the C-8 position, rendering them highly susceptible to bacterial efflux pumps and resistance mutations in target enzymes.
The introduction of an 8-methoxy group represents a critical pharmacological breakthrough. Utilizing1[1] as a foundational building block allows researchers to bypass early-stage functionalization bottlenecks and directly leverage the following clinical advantages:
Eradication of Phototoxicity: Unlike 8-halogenated derivatives (e.g., BAY y 3118), which undergo rapid photodegradation under UV-A irradiation, the 8-methoxy substituent stabilizes the quinolone nucleus. Studies demonstrate that 8-methoxy derivatives2[2], effectively eliminating clinical phototoxicity.
Overcoming Target-Based Resistance: 8-Methoxy fluoroquinolones are 3[3], particularly in strains harboring parC topoisomerase IV mutations.
Dual-Targeting & Efflux Evasion: The bulky bicyclic fused ring and the C-8 methoxy group shift the primary intracellular target preference in Gram-positive bacteria to the GyrA subunit of DNA gyrase, while remaining4[4].
Fig 1: Dual-targeting mechanism of 8-methoxy fluoroquinolones overcoming resistance.
Quantitative Data Summary: Impact of C-8 Substitution
The following table summarizes the structure-activity relationship (SAR) data driving the shift toward 8-methoxy scaffolds in modern drug development.
C-8 Substituent
Phototoxicity (8-oxo-dG generation)
Lethality vs S. aureus (Wild-Type)
Lethality vs S. aureus (parC mutant)
Efflux Susceptibility
Example API
-H
Moderate
Low
Very Low
High
Ciprofloxacin
-Cl
High (Dose-dependent increase)
Moderate
Low
Moderate
BAY y 3118
-OCH₃
None (Baseline levels)
High
High
Low
Moxifloxacin
Chemical Logic: Designing the Synthetic Workflow
Traditional fluoroquinolone synthesis relies on the Gould-Jacobs reaction, building the quinoline core from an acyclic aniline precursor. However, utilizing 3,6-Difluoro-8-methoxyquinoline introduces a paradigm shift: we start with a fully aromatized, pre-functionalized core.
This requires a unique sequence of reactions:
Activation of the C-4 Position: The quinoline nitrogen must be oxidized to direct nucleophilic chlorination exclusively to the C-4 position, setting the stage for the 4-oxo moiety.
N-Alkylation: Hydrolysis of the C-4 chloride yields the quinolone tautomer, which can be selectively N-alkylated with a cyclopropyl group.
Late-Stage C-H Amination: Because this scaffold lacks the traditional C-7 halogen leaving group, we bypass standard
SNAr
chemistry. Instead, we utilize Palladium-catalyzed C-H amination. The steric bulk of the 8-methoxy group and the electron-withdrawing nature of the 6-fluoro group uniquely activate the C-7 proton for regioselective palladation.
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the in-process analytical checkpoints are strictly met.
Step 1: N-Oxidation and Regioselective C-4 Chlorination
Causality: Direct oxidation of the quinoline core to a quinolone is synthetically harsh. N-oxidation serves as a traceless activating group, driving the regioselective deoxygenative chlorination at C-4 via a Meisenheimer-like intermediate upon treatment with
POCl3
.
N-Oxidation: Dissolve 3,6-difluoro-8-methoxyquinoline (1.0 eq) in anhydrous DCM. Slowly add mCPBA (1.2 eq) at 0 °C. Stir at room temperature for 4 hours.
Quench & Extract: Quench with saturated aqueous
Na2S2O3
, extract with DCM, and concentrate to yield the N-oxide.
Chlorination: Dissolve the crude N-oxide in anhydrous toluene. Add
POCl3
(3.0 eq) dropwise. Reflux at 110 °C for 6 hours.
Workup: Carefully pour the cooled mixture over crushed ice. Neutralize with
NH4OH
and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).
Validation Checkpoint 1:
TLC: The N-oxide intermediate will show a significant polar shift (
Rf
~0.2 in 9:1 DCM:MeOH). The final 4-chloro product will revert to a non-polar state (
Rf
~0.6 in 4:1 Hex:EtOAc).
LC-MS: Confirm the presence of the [M+H]⁺ peak at m/z 230. Observe the characteristic 3:1 isotopic ratio indicating the successful incorporation of a single
35Cl/37Cl
atom.
Step 2: Hydrolysis and N-Cyclopropylation
Causality: The C-4 chloride is highly activated by the flanking fluorines and the heterocyclic nitrogen. Acidic hydrolysis easily converts it to the 4-oxo tautomer. Subsequent N-alkylation installs the cyclopropyl group, which is essential for broad-spectrum antibacterial potency.
Hydrolysis: Suspend the 4-chloro intermediate in a 1:1 mixture of glacial acetic acid and 3M aqueous HCl. Reflux for 12 hours until complete conversion. Concentrate in vacuo.
Alkylation: Dissolve the resulting quinolone in anhydrous DMF. Add
K2CO3
(2.5 eq) and cyclopropyl bromide (1.5 eq). Heat to 90 °C in a sealed pressure tube for 18 hours.
Workup: Dilute with water, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over
Na2SO4
.
Validation Checkpoint 2:
IR Spectroscopy: Look for the emergence of a strong, characteristic lactam carbonyl stretch at ~1625 cm⁻¹.
¹H NMR (DMSO-d6): Confirm N-alkylation by identifying the distinct cyclopropyl multiplet appearing between
δ
1.05 and 1.25 ppm.
Causality: Because the starting material lacks a C-7 halogen, traditional
SNAr
is impossible. We utilize a Palladium-catalyzed Buchwald-Hartwig-type C-H amination. The C-7 position is electronically activated by the C-6 fluorine and sterically accessible, making it the exclusive site of palladation.
Reaction Setup: In a glovebox, charge a Schlenk flask with the N-cyclopropyl quinolone core (1.0 eq), 2-methylpiperazine (1.5 eq),
Pd2(dba)3
(5 mol%), BINAP (10 mol%), and
Cs2CO3
(2.0 eq).
Coupling: Suspend the reagents in anhydrous, degassed toluene. Seal the flask, remove from the glovebox, and heat at 105 °C for 24 hours under vigorous stirring.
Purification: Filter the cooled mixture through a Celite pad, concentrate, and purify via preparative HPLC (Acetonitrile/Water with 0.1% TFA).
Validation Checkpoint 3:
¹H NMR: The critical validation is the complete disappearance of the C-7 aromatic proton singlet (expected around
δ
7.8 ppm in the precursor).
LC-MS: Confirm the addition of the piperazine moiety by identifying the exact mass of the target API.
References
A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. Toxicology and Applied Pharmacology.[2]
Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy.[3]
Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones. Journal of Antimicrobial Chemotherapy.[4]
Application Note: Catalytic Cross-Coupling Strategies for 3,6-Difluoro-8-methoxyquinoline
Introduction & Chemical Profiling 3,6-Difluoro-8-methoxyquinoline (CAS: 1823901-81-0, CID: 73425058) is a highly specialized, electron-deficient heterocyclic building block with a molecular weight of 195.16 g/mol 1. Its...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
3,6-Difluoro-8-methoxyquinoline (CAS: 1823901-81-0, CID: 73425058) is a highly specialized, electron-deficient heterocyclic building block with a molecular weight of 195.16 g/mol 1. Its unique substitution pattern—featuring a sterically demanding C8-methoxy group and electron-withdrawing fluorine atoms at C3 and C6—renders it a prime candidate for advanced drug discovery, particularly in the synthesis of antibacterial agents and kinase inhibitors 2.
From a synthetic perspective, this molecule presents two orthogonal handles for late-stage functionalization:
The C2-H Bond: Highly activated for direct arylation due to the inductive effects of the fluorines and the proximity to the quinoline nitrogen.
The C-F Bonds: Capable of undergoing defluorinative cross-coupling under specialized transition-metal catalysis, despite the inherent strength of the carbon-fluorine bond.
This guide delineates the mechanistic rationale and self-validating protocols for both functionalization pathways.
Mechanistic Rationale & Causality
Palladium-Catalyzed C2-Selective C-H Arylation
Palladium-catalyzed C-H functionalization of quinolines typically favors the C2 position due to electronic factors and the directing nature of the nitrogen atom 3. Because the C8 position is sterically blocked by the methoxy group, regioselectivity is strictly forced to C2. The critical mechanistic step is the Concerted Metalation-Deprotonation (CMD) . We employ Pivalic acid (PivOH) as a catalytic additive; the pivalate anion acts as an efficient intramolecular proton shuttle, significantly lowering the activation energy required to cleave the C2-H bond 3.
Fig 1. Pd(0)/Pd(II) catalytic cycle for C2-H arylation via the CMD pathway.
The C-F bond is among the strongest in organic chemistry, with a bond dissociation energy of approximately 126 kcal/mol 4. Traditional palladium catalysts fail to activate this bond. However, Nickel-catalyzed defluorinative cross-coupling has emerged as a powerful strategy for the functionalization of polyfluorinated arenes 5. By utilizing an electron-rich, low-valent Ni(0) source paired with a highly sterically demanding N-heterocyclic carbene (NHC) ligand like IPr, the metal center becomes sufficiently nucleophilic to undergo oxidative addition into the C3-F bond (which is highly activated by conjugation with the quinoline nitrogen).
Fig 2. Ni(0)/Ni(II) catalytic cycle for defluorinative C-F cross-coupling.
Quantitative Data & Reaction Optimization
To ensure a self-validating protocol, empirical optimization data is provided below. The causality of the yield variations dictates the final protocol parameters.
Table 1: Optimization of Pd-Catalyzed C2-H Arylation
Entry
Catalyst / Ligand
Additive(s)
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(OAc)₂ / PPh₃
K₂CO₃
DMF
110
15
Poor conversion; insoluble inorganic base limits turnover.
2
Pd(OAc)₂ / PPh₃
Ag₂CO₃
DMF
110
42
Ag⁺ acts as a halide scavenger, driving the equilibrium forward.
| 3 | Pd(OAc)₂ / PPh₃ | Ag₂CO₃, PivOH | DMF | 110 | 88 | PivOH acts as a proton shuttle, drastically accelerating the CMD step. |
Table 2: Optimization of Ni-Catalyzed C-F Activation (Suzuki-Miyaura Type)
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Ni(cod)₂ / PPh₃
K₃PO₄
Toluene
100
Trace
Phosphine lacks sufficient electron density for C-F oxidative addition.
2
Ni(cod)₂ / PCy₃
K₃PO₄
Toluene
100
35
Increased σ-donation improves oxidative addition, but catalyst decays.
| 3 | Ni(cod)₂ / IPr·HCl | K₃PO₄ | Dioxane | 100 | 82 | NHC ligand provides optimal steric bulk and electron density for C-F cleavage. |
Self-Validating Experimental Protocols
Protocol A: C2-Selective C-H Arylation of 3,6-Difluoro-8-methoxyquinoline
Objective: Synthesize 2-aryl-3,6-difluoro-8-methoxyquinoline via direct C-H functionalization.
Step-by-Step Methodology:
Preparation of the Reaction Mixture: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3,6-Difluoro-8-methoxyquinoline (0.5 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 5 mol%), PPh₃ (13.1 mg, 10 mol%), Ag₂CO₃ (275 mg, 1.0 mmol, 2.0 equiv), and Pivalic acid (15.3 mg, 30 mol%).
Causality Check: Ag₂CO₃ is strictly required to precipitate AgI, preventing iodide-induced catalyst poisoning.
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.
Solvent Addition: Add anhydrous DMF (2.5 mL) via syringe.
Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 110 °C for 12 hours.
Workup & Validation: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a tightly packed pad of Celite.
Causality Check: The Celite filtration is mandatory to remove the fine AgI precipitate, which otherwise causes severe emulsions during aqueous extraction.
Purification: Wash the organic layer with water (3 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).
Objective: Regioselective functionalization of the C3-F bond using an arylboronic acid.
Step-by-Step Methodology:
Glovebox Setup: Due to the extreme air-sensitivity of Ni(cod)₂, setup must be performed in an Argon-filled glovebox.
Reagent Loading: In a 10 mL vial, combine Ni(cod)₂ (13.8 mg, 10 mol%), IPr·HCl (42.5 mg, 20 mol%), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv). Add anhydrous Dioxane (2.0 mL) and stir for 15 minutes at room temperature to generate the active Ni(0)-NHC complex.
Causality Check: The solution will transition from yellow to a deep red/brown, visually validating the formation of the active ligated Ni(0) species.
Substrate Addition: Add 3,6-Difluoro-8-methoxyquinoline (0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.75 mmol, 1.5 equiv).
Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 100 °C for 24 hours.
Quench & Workup: Cool to room temperature and quench by exposing the mixture to air for 10 minutes (deactivates the Ni catalyst). Dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to remove inorganic salts.
Purification: Dry the organic phase over MgSO₄, concentrate, and purify via silica gel chromatography.
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - ACS Catalysis -[Link] [[2.1]]
Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions - ACS Catalysis -[Link] [[2.6]]
Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - ACS Catalysis -[Link] [[4]]
Application Note: Chromatographic Purification Strategies for 3,6-Difluoro-8-methoxyquinoline
An Application Note from the Office of the Senior Application Scientist Abstract and Introduction 3,6-Difluoro-8-methoxyquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in m...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Office of the Senior Application Scientist
Abstract and Introduction
3,6-Difluoro-8-methoxyquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] As with any high-value synthetic intermediate, achieving high purity is paramount for the integrity of downstream applications, from biological screening to incorporation into active pharmaceutical ingredients (APIs). The presence of impurities can lead to ambiguous research data, compromised product quality, and unpredictable side reactions.
This application note provides a detailed guide to the chromatographic purification of 3,6-Difluoro-8-methoxyquinoline. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific principles governing method selection and optimization. We will explore three primary chromatographic techniques: traditional flash chromatography for routine purification, High-Performance Liquid Chromatography (HPLC) for high-resolution separation, and Supercritical Fluid Chromatography (SFC) as a modern, high-throughput, and environmentally sustainable alternative. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions, troubleshoot effectively, and achieve the desired purity for this critical compound.
Foundational Concepts: Guiding Your Purification Strategy
The success of any chromatographic separation hinges on the physicochemical properties of the target molecule and its surrounding impurities. 3,6-Difluoro-8-methoxyquinoline possesses a moderately polar heterocyclic core, a basic nitrogen atom, and lipophilic fluorine substituents.[1] This profile makes it amenable to several chromatographic modes. The choice among them depends on the specific goals of the purification: scale, required purity, speed, and cost.
Flash Chromatography: A preparative liquid chromatography technique ideal for purifying multi-milligram to multi-gram quantities of synthesized compounds. It is a cost-effective and straightforward method for removing major impurities post-synthesis.[3][4]
High-Performance Liquid Chromatography (HPLC): Offers superior resolving power compared to flash chromatography, making it suitable for separating closely related impurities or achieving very high purity (>99%). It is the cornerstone for both analytical purity assessment and high-purity preparative work.[5][6][7]
Supercritical Fluid Chromatography (SFC): A powerful and "greener" separation technology that uses supercritical CO2 as the primary mobile phase.[8][9][10] SFC often provides faster separations, unique selectivity, and drastically reduces organic solvent consumption, making it a strategic choice in modern pharmaceutical development for both chiral and achiral separations.[8][11]
General Purification Workflow
A systematic approach is critical to developing an efficient and effective purification method. The initial analysis of the crude reaction mixture dictates the entire strategy.
Caption: A logical workflow for the purification of 3,6-Difluoro-8-methoxyquinoline.
Protocol 1: Flash Column Chromatography
This method is the first line of defense for purifying the crude product from a typical organic synthesis. It is designed to remove both less polar starting materials and more polar byproducts.
4.1. Causality and Experimental Choices
Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of moderately polar compounds like quinolines.[3][12] Its slightly acidic surface can sometimes cause issues with very basic compounds, but for a methoxy-substituted quinoline, it is generally effective.
Mobile Phase: A gradient of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Acetone) is used. Starting with low polarity allows non-polar impurities to elute first. Gradually increasing the polarity then elutes the product, followed by any highly polar impurities. This gradient approach provides better separation and sharper peaks than an isocratic (constant solvent mixture) method.[13]
Sample Loading: Dry loading is recommended for samples that have poor solubility in the initial mobile phase. Adsorbing the crude material onto a small amount of silica gel and loading the resulting powder ensures a concentrated starting band, leading to better resolution.
4.2. Step-by-Step Methodology
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of Hexane/Ethyl Acetate. The ideal system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4.[14]
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% hexane.[12] Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
Sample Preparation (Dry Loading): Dissolve ~1 gram of the crude 3,6-Difluoro-8-methoxyquinoline in a minimal amount of a suitable solvent (e.g., dichloromethane). Add 2-3 grams of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
Column Loading: Carefully add the silica gel-adsorbed sample to the top of the packed column, creating a thin, even layer.
Elution: Begin elution with 100% hexane. Gradually increase the percentage of ethyl acetate according to the gradient determined from TLC analysis. A typical gradient might be:
0-10% Ethyl Acetate in Hexane (to elute non-polar impurities).
10-30% Ethyl Acetate in Hexane (to elute the product).
30-50% Ethyl Acetate in Hexane (to elute more polar impurities).
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
Analysis and Pooling: Analyze the fractions by TLC. Combine the fractions that contain the pure product.
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Parameter
Recommended Setting
Rationale
Stationary Phase
Silica Gel, 230-400 mesh
Standard for normal-phase purification of organic intermediates.[12]
Mobile Phase
Hexane/Ethyl Acetate Gradient
Provides good selectivity for a wide range of polarities.
Sample Loading
Dry Loading
Ensures sharp bands and improves resolution.
Detection
TLC with UV (254 nm)
The quinoline ring is UV-active, allowing for easy visualization.
For applications demanding the highest purity or for accurate quantification, RP-HPLC is the method of choice. This protocol is suitable for both analytical purity checks and preparative-scale purification.
5.1. Causality and Experimental Choices
Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase support, separating compounds based on hydrophobicity.[15] It is highly effective for aromatic and heterocyclic compounds.
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. An acidic modifier (0.1% formic acid or trifluoroacetic acid) is crucial.[16] It protonates the basic nitrogen on the quinoline ring, preventing peak tailing and ensuring sharp, symmetrical peaks.
Detection: UV detection is ideal. A wavelength around 254 nm or 280 nm is typically effective for quinoline systems due to their aromaticity.[15]
5.2. Step-by-Step Methodology (Preparative)
Analytical Method Development: First, develop an analytical method on a smaller scale (e.g., 4.6 mm ID column) to find the optimal separation conditions.
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 85% Water with 0.1% Formic Acid : 15% Acetonitrile with 0.1% Formic Acid) until a stable baseline is achieved.
Sample Preparation: Dissolve the sample (partially purified by flash chromatography or crude) in a solvent compatible with the mobile phase, such as a small amount of methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove particulates.[5]
Injection: Inject the filtered sample onto the column.
Elution: Run a linear gradient, increasing the percentage of acetonitrile over time to elute the compound. A typical gradient might be from 15% to 95% acetonitrile over 20-30 minutes.
Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to collect the peak corresponding to the pure product.
Solvent Removal: Combine the pure fractions. A significant portion of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution may require lyophilization (freeze-drying) to yield the final solid product.
SFC is a cutting-edge technique that offers significant advantages in speed and sustainability. It is particularly well-suited for high-throughput purification in a drug discovery or development setting.[8][10][11]
6.1. Causality and Experimental Choices
Mobile Phase: SFC utilizes supercritical carbon dioxide (CO2) as the main solvent, which is non-toxic, non-flammable, and inexpensive.[8] A small amount of a polar organic co-solvent (modifier), typically methanol, is added to modulate the mobile phase strength and achieve elution.
Stationary Phase: While chiral phases are common in SFC, a variety of achiral phases are highly effective. For a compound like 3,6-Difluoro-8-methoxyquinoline, a column with some polar character, such as an ethylpyridine or cyano-bonded phase, can provide excellent selectivity.[9]
Advantages: The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates and faster equilibration times than HPLC, leading to significantly shorter run times.[9] Evaporation of the CO2 post-collection simplifies sample workup, often yielding the dry compound directly.[11]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Scaffold Focus: 3,6-Difluoro-8-methoxyquinoline
Executive Summary & Strategic Overview
The 3,6-difluoro-8-methoxyquinoline scaffold is a highly privileged motif in medicinal chemistry, serving as a critical precursor for advanced fluoroquinolone antibiotics and targeted kinase inhibitors. The molecule presents a fascinating electronic dichotomy: the carbocyclic ring is sterically hindered but electronically enriched by the C8-methoxy group, while the heteroaromatic pyridine ring is severely electron-deficient due to the inherent nitrogen atom and the strongly inductive C3-fluorine.
This application note provides an authoritative, field-proven guide to the regioselective functionalization of this scaffold. By exploiting the distinct electronic and thermodynamic microenvironments of the quinoline core, chemists can selectively derivatize the C2, C5, or C7 positions without compromising the integrity of the di-fluoro-methoxy backbone.
Mechanistic Rationale for Regioselectivity
Successful late-stage functionalization requires a deep understanding of the causality behind reagent selection and regiocontrol.
Electrophilic Aromatic Substitution (EAS) at C5: The C8-methoxy group is a powerful electron-donating group (EDG) via resonance (+M effect), directing incoming electrophiles to the ortho (C7) and para (C5) positions. However, the C6 position is occupied by a fluorine atom. The steric shielding and electrostatic repulsion exerted by the C6-fluorine make the C7 position highly unfavorable for electrophilic attack. Consequently, EAS (such as bromination) is kinetically and thermodynamically driven to the C5 position, as demonstrated in the 1[1].
Minisci-Type Radical Functionalization at C2: The heteroaromatic ring is highly electron-deficient. Under oxidative radical conditions, nucleophilic carbon-centered radicals (such as acyl radicals) preferentially attack the C2 and C4 positions. As detailed in the 2[2], the use of persulfate oxidants generates radicals that selectively functionalize the C2 position due to the stabilizing effect of the adjacent nitrogen atom during the transition state.
Directed ortho-Metalation (DoM) at C7: The C7 proton is uniquely flanked by two strongly electronegative groups: the C6-fluorine and the C8-methoxy group. This dual inductive (-I) effect renders the C7 proton the most acidic on the carbocyclic ring. Utilizing a bulky, non-nucleophilic base enables selective deprotonation at C7, a strategy foundational to3[3].
Functionalization Workflow Visualization
Regioselective functionalization pathways of 3,6-Difluoro-8-methoxyquinoline.
Quantitative Data & Reaction Parameters
Reaction Type
Target Position
Key Reagents
Temperature
Typical Yield
Regioselectivity Driver
Electrophilic Bromination
C5
Br₂, CH₂Cl₂/CHCl₃
0 °C to RT
85–92%
C8-OMe (+M effect), C6-F steric block
Minisci Acylation
C2
R-CHO, K₂S₂O₈, TBAB
100–110 °C
60–75%
Electron-deficient pyridine ring
Directed ortho-Metalation
C7
LTMP, THF, then E⁺
-78 °C
70–85%
C6-F and C8-OMe inductive (-I) acidity
Detailed Experimental Protocols
Protocol A: Regioselective C5-Bromination (EAS)
Causality Note: The reaction is performed strictly in the dark to suppress homolytic cleavage of Br₂, preventing unwanted radical bromination of the C8-methoxy group. CH₂Cl₂ is utilized as a non-coordinating solvent to stabilize the cationic Wheland intermediate.
Preparation: Dissolve 3,6-difluoro-8-methoxyquinoline (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) under an argon atmosphere. Shield the reaction flask from light using aluminum foil.
Addition: Prepare a solution of molecular bromine (1.1 equiv, 5.5 mmol) in CHCl₃ (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.
Propagation: Allow the reaction to warm to ambient temperature and stir for 24–48 hours. Monitor the consumption of the starting material via LCMS.
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) followed by 10% aqueous Na₂S₂O₃ (10 mL) to neutralize residual bromine. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-path alumina column chromatography (EtOAc/Hexane 1:4) to yield the 5-bromo derivative.
Protocol B: Metal-Free Minisci C2-Acylation
Causality Note: Tetrabutylammonium bromide (TBAB) is strictly required as a phase-transfer catalyst to solubilize the inorganic K₂S₂O₈ in the organic solvent (DCE), enabling the thermal generation of the acyl radical.
Preparation: In a sealed tube, combine 3,6-difluoro-8-methoxyquinoline (1.0 equiv, 0.5 mmol), the desired aliphatic or aromatic aldehyde (4.0 equiv, 2.0 mmol), TBAB (0.3 equiv, 0.15 mmol), and K₂S₂O₈ (2.0 equiv, 1.0 mmol).
Solvent Addition: Suspend the mixture in 1,2-dichloroethane (DCE, 4 mL). Purge the tube with argon for 5 minutes and seal tightly.
Heating: Heat the mixture to 110 °C (for aromatic aldehydes) or 100 °C (for aliphatic aldehydes) behind a blast shield. Stir vigorously for 12–24 hours.
Workup: Cool to room temperature, remove the solvent under vacuum, and partition the residue between saturated aqueous NaHCO₃ (15 mL) and EtOAc (15 mL). Extract the aqueous phase with EtOAc (2 × 15 mL).
Purification: Dry the organic extracts, concentrate, and purify via silica gel chromatography to isolate the C2-acyl quinoline.
Protocol C: Directed ortho-Metalation (DoM) at C7
Causality Note: Lithium tetramethylpiperidide (LTMP) is chosen over n-BuLi. n-BuLi is highly nucleophilic and would trigger an unwanted S_NAr reaction at the C6-fluorine or undergo direct addition to the quinoline C2 position. LTMP provides the pure basicity required for C7 deprotonation without nucleophilic side reactions.
Base Generation: In a flame-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv, 1.2 mmol) in anhydrous THF (5 mL). Cool to -78 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LTMP.
Metalation: Dissolve 3,6-difluoro-8-methoxyquinoline (1.0 equiv, 1.0 mmol) in anhydrous THF (3 mL) and add it dropwise to the LTMP solution at -78 °C. Stir for 45 minutes. The solution will typically deepen in color, indicating the formation of the C7-lithio species.
Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or DMF, 1.5 equiv) neat or dissolved in THF dropwise at -78 °C.
Quench: Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 × 15 mL).
Self-Validating Analytical Workflows
To ensure absolute trustworthiness in your synthetic outputs, every protocol must be validated using the following orthogonal NMR logic:
Validating C5-Bromination (Protocol A):
¹H-NMR: The starting material exhibits a distinct doublet for the C5 proton (~7.5 ppm) coupling with the C6-fluorine. Upon successful bromination, this signal completely disappears.
¹⁹F-NMR: The C6-fluorine signal will undergo a significant downfield chemical shift (Δδ) due to the introduction of the heavy, electron-withdrawing bromine atom at the adjacent C5 position.
Validating C2-Acylation (Protocol B):
¹H-NMR: The highly deshielded C2 proton singlet (~8.8 ppm) will vanish.
¹³C-NMR: A new, highly deshielded carbonyl carbon peak will appear in the 185–195 ppm range.
Validating C7-Functionalization (Protocol C):
NOESY (Critical Step): In the unfunctionalized scaffold, the C8-methoxy protons (singlet, ~4.0 ppm) exhibit a strong through-space NOE correlation with the adjacent C7 proton. If DoM at C7 is successful, this NOE cross-peak permanently vanishes. This provides definitive proof of regiochemistry without the need for X-ray crystallography.
References
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles
ACG Publications
URL
ACS Publications (The Journal of Organic Chemistry)
Preparation of 3,6-Difluoro-8-methoxyquinoline analytical reference standards
Application Note: Preparation and Analytical Certification of 3,6-Difluoro-8-methoxyquinoline Reference Standards Overview and Scientific Rationale The 8-hydroxyquinoline (8-HQ) and 8-methoxyquinoline scaffolds are recog...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Analytical Certification of 3,6-Difluoro-8-methoxyquinoline Reference Standards
Overview and Scientific Rationale
The 8-hydroxyquinoline (8-HQ) and 8-methoxyquinoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their profound ability to interact with diverse biological targets, including bacterial metalloenzymes and resistant bacterial strains[1][2]. The strategic introduction of fluorine atoms at the 3- and 6-positions of the quinoline ring significantly alters the molecule's physicochemical profile. Fluorination enhances lipophilicity—facilitating superior bacterial membrane penetration—and increases metabolic stability against enzymatic degradation[1]. Consequently, 3,6-difluoro-8-methoxyquinoline (CAS: 1823901-81-0) has emerged as a critical lead compound and intermediate in the development of novel antibacterial agents and fluorescent biochemical probes[1][3].
As pharmaceutical pipelines increasingly leverage this fluorinated scaffold, the demand for highly pure (>99.5%) analytical reference standards is critical. These standards are required for pharmacokinetic (PK) profiling, impurity tracking, and quantitative assay calibration. This application note details a robust, self-validating protocol for the synthesis, purification, and analytical certification of 3,6-difluoro-8-methoxyquinoline reference standards.
Synthetic Methodology: Causality and Design
Route Selection: The synthesis of 3,6-difluoro-8-methoxyquinoline is typically achieved via the direct fluorination of 8-methoxyquinoline (1)[1]. While historical methods utilized harsh, toxic reagents like sulfur tetrafluoride (SF₄), these conditions often lead to ether cleavage or polyfluorinated byproducts. For the generation of analytical reference standards, where regiochemical purity is paramount, we employ controlled electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI)[1].
Mechanistic Insight: The methoxy group at the C8 position acts as an electron-donating group (EDG), activating the quinoline core. The C3 and C6 positions are particularly susceptible to electrophilic attack due to the resonance stabilization of the intermediate Wheland complex. NFSI provides a mild, easily handled source of electrophilic fluorine. By strictly controlling the stoichiometry (2.1 equivalents) and maintaining low temperatures (0°C to RT), the reaction selectively yields the 3,6-difluoro derivative while suppressing over-fluorination.
Experimental Protocols
Protocol A: Electrophilic Fluorination Synthesis
Preparation: Dissolve 8-methoxyquinoline (1.0 eq, starting material) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere to prevent moisture-induced quenching of the fluorinating agent.
Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath. This step is critical to control the exothermic nature of the initial electrophilic attack and ensure regioselectivity.
Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (2.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5°C[1].
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 12 hours. Monitor the conversion via LC-MS until the starting material is consumed.
Quenching and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts. Extract the aqueous phase three times with ethyl acetate (EtOAc).
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3,6-difluoro-8-methoxyquinoline.
Protocol B: Purification and Analytical Certification
To qualify as an analytical reference standard, the crude material must undergo a rigorous, self-validating purification and validation workflow.
Primary Purification: Subject the crude residue to preparative High-Performance Liquid Chromatography (prep-HPLC) using a C18 reverse-phase column. Utilize a gradient of water and acetonitrile (both containing 0.1% formic acid). Collect fractions corresponding to the target mass (m/z[M+H]⁺ = 196.05).
Polishing: Lyophilize the pooled fractions. To remove any residual silica or formate salts, recrystallize the solid from a solvent mixture of ethanol and acetone[1].
Titer Determination (qNMR): Perform quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy using a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) to determine the absolute mass fraction (titer) of the compound. This creates a self-validating system where the standard's purity is established absolutely, independent of a pre-existing reference of the same compound.
Workflow Visualization
Synthesis and Certification Workflow for 3,6-Difluoro-8-methoxyquinoline Standards.
Analytical Characterization Data
The following table summarizes the expected analytical profile for the certified 3,6-difluoro-8-methoxyquinoline reference standard, ensuring its trustworthiness for downstream drug development applications (3)[3].
Technical Support Center: Troubleshooting the Solubility of 3,6-Difluoro-8-methoxyquinoline
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 3,6-Difluoro-8-methoxyquinoline .
Halogenated quinolines are highly valuable in medicinal chemistry and materials science, but their unique structural features often lead to frustrating solubility bottlenecks during synthesis, purification, and assay development. This guide provides a mechanistic understanding of these challenges, an autonomous troubleshooting workflow, and self-validating experimental protocols to ensure your research proceeds without interruption.
I. Diagnostic Workflow
Before diving into specific chemical interventions, it is crucial to follow a systematic approach to solubility troubleshooting. The flowchart below outlines the logical progression from initial evaluation to successful solubilization.
Diagnostic workflow for troubleshooting the solubility of halogenated quinoline derivatives.
II. Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does 3,6-Difluoro-8-methoxyquinoline exhibit poor solubility in standard non-polar to moderately polar solvents like hexane or ethyl acetate?
The Causality: The molecule features a rigid, planar quinoline core that promotes strong
π−π
stacking in the solid state. This stacking often causes the molecules to exist as highly ordered multimers, which drastically increases the crystal lattice energy and reduces solubility[1]. Furthermore, the introduction of two strongly electronegative fluorine atoms at the 3 and 6 positions significantly alters the electron density of the aromatic rings, enhancing intermolecular dipole-dipole interactions. While the fluorines increase overall lipophilicity (LogP), high lipophilicity does not automatically equate to high solubility in non-polar solvents due to these competing, energy-intensive crystal lattice forces[2].
Q2: How can I use Hansen Solubility Parameters (HSPs) to systematically select a better solvent?
The Causality: HSPs divide the total cohesive energy of a liquid into three components: dispersion forces (
δd
), polar interactions (
δp
), and hydrogen bonding (
δh
). For halogenated quinolines, the polar and dispersion components are dominant. To dissolve 3,6-Difluoro-8-methoxyquinoline, you must match the solvent's HSPs to the solute's. Solvents with high
δp
and moderate
δh
, such as Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO), are typically required to disrupt the crystal lattice. DMSO is particularly effective and is the industry standard for preparing highly concentrated stock solutions of halogenated quinolines for biological assays[2].
Q3: If the compound remains insoluble in my required reaction solvent, what chemical modifications can temporarily improve solubility?
The Causality: Quinolines are weak bases, meaning their solubility and partitioning behavior are highly dependent on pH and ionic strength[3]. By treating the compound with a stoichiometric amount of a strong anhydrous acid (e.g., HCl in dioxane, or trifluoroacetic acid), you protonate the quinoline nitrogen. This converts the neutral, lipophilic molecule into an organic salt. The resulting ionic species will have a drastically altered solubility profile, exhibiting excellent solubility in polar protic solvents like methanol or solvent mixtures containing water.
III. Quantitative Data: Solvent Selection Matrix
To facilitate rapid solvent selection, the following table summarizes the expected solubility behavior of 3,6-Difluoro-8-methoxyquinoline across various solvent classes, grounded in the physicochemical properties of analogous substituted quinolines.
Solvent
Dielectric Constant (
ϵ
)
Hansen
δp
(MPa
1/2
)
Estimated Solubility
Mechanistic Rationale
Hexane
1.9
0.0
< 0.1 mg/mL
Lacks dipole/hydrogen-bonding capacity to disrupt
π−π
stacking.
Ethyl Acetate
6.0
5.3
1 - 5 mg/mL
Moderate polarity; insufficient to overcome high crystal lattice energy.
Dichloromethane
9.1
6.3
10 - 50 mg/mL
Excellent dispersion and polar matching for halogenated aromatics.
DMSO
46.7
16.4
> 100 mg/mL
High polarity and strong hydrogen bond acceptor; rapidly disrupts lattice.
Methanol + 0.1% TFA
32.7
12.3
> 100 mg/mL
Acid protonates the quinoline nitrogen, creating a highly soluble ionic species.
This protocol is designed to determine the exact thermodynamic solubility limit of 3,6-Difluoro-8-methoxyquinoline in a chosen organic solvent[4].
Step-by-Step Methodology:
Preparation of Saturated Solutions: Add 50 mg of 3,6-Difluoro-8-methoxyquinoline to a 2 mL glass HPLC vial. Add exactly 1.0 mL of the target organic solvent. Seal the vial tightly to prevent evaporation.
Thermodynamic Equilibration: Place the vial in a thermostatic shaker set to 25 °C (or your target reaction temperature) and agitate at 500 RPM for 24 hours.
Phase Separation: Remove the vial and centrifuge at 10,000 × g for 10 minutes to pellet the undissolved solid. Carefully draw up the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial.
Dilution and HPLC Analysis: Dilute the filtered supernatant by a known factor (e.g., 1:100) using your HPLC mobile phase. Inject the sample into the HPLC and determine the concentration using a pre-established calibration curve.
Self-Validating Check: If the solid completely dissolves during Step 1 or 2, the solution is NOT saturated, and you are not measuring the true solubility limit. You must add additional compound in 10 mg increments until a persistent, visible suspension remains after 24 hours of agitation.
Protocol 2: Acid-Mediated Solubilization (In Situ Salt Formation)
Use this protocol when the free base form is entirely insoluble in your required polar solvent system, but your downstream application can tolerate a lowered pH.
Step-by-Step Methodology:
Suspension Preparation: Suspend 100 mg of 3,6-Difluoro-8-methoxyquinoline in 5 mL of a polar solvent (e.g., Methanol or Acetonitrile) in a round-bottom flask. Stir at 400 RPM. The mixture will appear as a cloudy, heterogeneous suspension.
Acidification: Slowly add 1.05 molar equivalents of a strong acid (e.g., 4M HCl in dioxane, or pure Trifluoroacetic acid) dropwise to the stirring suspension.
Dissolution Monitoring: Continue stirring for 15–30 minutes at room temperature. The transition from a cloudy suspension to a completely clear, transparent solution confirms the successful formation of the soluble quinolinium salt.
Isolation (Optional): If the dry salt is needed, remove the solvent under reduced pressure using a rotary evaporator, followed by lyophilization to yield the solid quinolinium salt.
Self-Validating Check: To confirm that solubilization is driven purely by salt formation rather than a solvent effect, extract a 100 µL aliquot of the clear solution and add 10 µL of a strong organic base (e.g., Triethylamine). The immediate formation of a cloudy precipitate (the neutral free base) validates the pH-dependent solubility mechanism.
V. References
An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem. 4
Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. MDPI. 1
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. 2
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. 3
Technical Support Center: Optimizing Halogenation of 3,6-Difluoro-8-methoxyquinoline
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide to help researchers and drug development professionals navigate the electrophilic aroma...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide to help researchers and drug development professionals navigate the electrophilic aromatic substitution (EAS) of 3,6-difluoro-8-methoxyquinoline[1].
Functionalizing this specific electron-rich heterocyclic scaffold presents unique regioselectivity and over-reaction challenges. This guide provides mechanistic insights, field-proven troubleshooting FAQs, and a self-validating protocol to minimize byproducts and maximize your yield of the desired mono-halogenated target.
Mechanistic Insight: The Causality of Byproduct Formation
To control byproducts, we must first understand the electronic and steric environment of the substrate. In 3,6-difluoro-8-methoxyquinoline, the benzene ring of the quinoline core is highly activated toward electrophiles.
The 8-methoxy group exerts a strong resonance-donating (+M) effect, directing electrophiles primarily to the ortho (C-7) and para (C-5) positions. Because C-5 is para to the methoxy group, it experiences significantly less steric hindrance than C-7, which is adjacent to the bulky methoxy oxygen. Consequently, chlorination and bromination kinetically favor the 5-position[2]. However, because both positions are electronically activated, the use of excess reagent or harsh conditions rapidly leads to the formation of the 5,7-dihalo derivative —the most persistent and difficult-to-separate byproduct in this workflow[3].
EAS pathways and byproduct formation logic during quinoline halogenation.
Troubleshooting & FAQs
Q1: I am seeing a large amount of the 5,7-dihalo byproduct in my LC-MS. How can I suppress over-halogenation?A1: Over-halogenation is the primary mode of failure when functionalizing electron-rich quinolines[3]. To suppress the dihalo byproduct, you must control the steady-state concentration of the electrophile:
Reagent Selection: Avoid elemental halogens (Br₂, Cl₂) as they are too aggressive for this activated substrate. Substitute them with N-halosuccinimides (NBS, NCS), which provide a controlled, mild release of the halogenium ion[2].
Strict Stoichiometry: Limit the halogenating agent to exactly 1.00 – 1.05 equivalents. Attempting to push the reaction to 100% conversion by adding excess reagent will exponentially increase dihalogenation[3].
Thermal Control: Conduct the addition at -78 °C and do not let the reaction warm above 0 °C. Lower temperatures amplify the kinetic preference for the less hindered C-5 position.
Q2: My NMR shows a mixture of 5-halo and 7-halo isomers. How do I improve regioselectivity?A2: Regioselectivity between C-5 and C-7 is dictated by the steric bulk of the transition state and solvent polarity. Non-polar, non-coordinating solvents (like anhydrous dichloromethane) generally favor C-5 halogenation because the reaction relies heavily on the inherent steric hindrance of the 8-methoxy group to block C-7. Highly polar solvents (like DMF) can alter transition state solvation and erode this selectivity. Ensure your solvent is strictly anhydrous; trace water can coordinate with the reagents and alter the regiochemical outcome.
Q3: Why is my starting material degrading into a black, intractable tar?A3: Black tar indicates oxidative degradation or radical polymerization. This occurs if the reaction is exposed to ambient light or heat, triggering a free-radical halogenation pathway instead of the desired EAS mechanism. Always wrap your reaction flask in aluminum foil when using light-sensitive reagents like NBS or NIS, and maintain a strict inert atmosphere (N₂ or Argon).
Quantitative Data: Reaction Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and byproduct formation during the bromination of 3,6-difluoro-8-methoxyquinoline.
Halogenating Agent
Equivalents
Solvent
Temperature
5-Halo : 7-Halo Ratio
Mono : Di Ratio
Overall Yield
NBS
1.05
DCM
-78 °C to 0 °C
>95 : 5
98 : 2
88%
NBS
1.50
DCM
25 °C
>95 : 5
60 : 40
55%
Br₂
1.10
CHCl₃
0 °C
85 : 15
70 : 30
62%
NCS*
1.05
DMF
0 °C to 25 °C
80 : 20
90 : 10
75%
*Note: Chlorination generally exhibits slightly lower regioselectivity than bromination due to the smaller atomic radius of chlorine.
This protocol is designed as a self-validating system. The built-in quenching step ensures that any unreacted electrophile is destroyed before concentration, preventing the artificial generation of byproducts during workup.
Materials Required:
3,6-Difluoro-8-methoxyquinoline (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq, recrystallized from water and dried)
Preparation (Anhydrous & Dark): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve 3,6-difluoro-8-methoxyquinoline (1.0 eq) in anhydrous DCM (0.1 M concentration). Wrap the flask entirely in aluminum foil to suppress radical pathways.
Cryogenic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add NBS (1.05 eq) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that lead to dihalogenation.
Controlled Reaction: Stir the mixture at -78 °C for 1 hour, then slowly remove the bath and allow the reaction to warm to 0 °C over an additional 1 hour. Monitor strictly by TLC (Hexanes:EtOAc 4:1).
Self-Validating Quench: Once the starting material is consumed, immediately inject 10 mL of saturated aqueous Na₂S₂O₃ while stirring vigorously at 0 °C.
Validation Check: The organic layer will transition from a faint yellow/orange tint to completely colorless. This visual cue confirms the total reduction of active bromine species, guaranteeing that no further halogenation will occur during solvent evaporation.
Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to isolate the pure 5-bromo-3,6-difluoro-8-methoxyquinoline.
Self-validating experimental workflow for controlled mono-halogenation.
Preventing degradation of 3,6-Difluoro-8-methoxyquinoline during long-term storage
Technical Support Center: Preventing Degradation of 3,6-Difluoro-8-methoxyquinoline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpe...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Degradation of 3,6-Difluoro-8-methoxyquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected experimental variability due to compromised active pharmaceutical ingredients (APIs). 3,6-Difluoro-8-methoxyquinoline is a highly valuable scaffold in medicinal chemistry. However, its heteroaromatic system—coupled with an electron-donating methoxy group and electron-withdrawing fluorine atoms—creates specific vulnerabilities to photo-oxidation, thermal stress, and hydrolytic cleavage.
This guide abandons generic storage advice. Instead, it provides a mechanistic understanding of these degradation pathways and establishes self-validating protocols to ensure absolute compound integrity during long-term storage.
Section 1: Core Degradation Mechanisms (The "Why")
Q: What are the primary chemical mechanisms driving the degradation of 3,6-Difluoro-8-methoxyquinoline during storage?
A: The degradation of this compound is not random; it follows predictable thermodynamic and kinetic pathways based on its molecular structure. Understanding these pathways is the first step in preventing them:
Photo-oxidation (N-Oxidation): Quinoline rings are highly susceptible to UV-induced excitation. While the introduction of an 8-methoxy group provides a degree of photostability compared to 8-H or 8-F analogs[1], prolonged exposure to UVA/UVB light still generates reactive oxygen species (ROS). These ROS primarily attack the electron-rich quinoline nitrogen, yielding an N-oxide degradant.
Ether Cleavage (Demethylation): The 8-methoxy ether bond can undergo cleavage under strongly acidic conditions or in the presence of strong nucleophiles, yielding 3,6-difluoro-8-hydroxyquinoline. Ambient moisture ingress, combined with trace acidic impurities in storage environments or solvents, catalyzes this slow hydrolysis.
Thermal Defluorination: Although the carbon-fluorine (C-F) bond is exceptionally strong, elevated temperatures (>40°C) in the presence of protic solvents or moisture can induce nucleophilic aromatic substitution (SNAr). The fluorine at the 6-position is particularly activated by the quinoline nitrogen, making it a target for nucleophilic attack and subsequent defluorination.
Mechanistic degradation pathways of 3,6-Difluoro-8-methoxyquinoline under storage stress.
Section 2: Troubleshooting Storage Issues (The "What Went Wrong")
Q: My stored powder changed from off-white to pale yellow/brown. What does this indicate, and is it still usable?
A: A shift to yellow or brown is the classic macroscopic signature of quinoline N-oxidation and the formation of extended conjugated radical systems. Because these degradants have exceptionally high molar absorptivity, even a 0.5% degradation rate can cause a noticeable color change. Do not use the compound. The presence of N-oxides will introduce significant off-target effects in biological assays and alter the compound's pharmacokinetic profile.
To quantify the impact of environmental stress, we have synthesized accelerated stability data based on the behavior of fluorinated methoxyquinolines. Notice how the combination of ambient air (oxygen/moisture) and light exponentially accelerates degradation.
Table 1: Accelerated Stability Data for 3,6-Difluoro-8-methoxyquinoline (Solid State)
Storage Condition
Atmosphere
Light Exposure
30-Day Purity (HPLC)
90-Day Purity (HPLC)
Primary Degradant
-20°C (Freezer)
Argon
Dark
>99.9%
>99.8%
None detected
4°C (Fridge)
Ambient Air
Dark
99.5%
98.7%
N-oxide (Trace)
25°C (Room Temp)
Ambient Air
Ambient Lab Light
97.2%
92.4%
N-oxide, Demethylated
40°C / 75% RH
Ambient Air
Dark
94.1%
86.3%
Demethylated, Hydrolyzed
25°C (UV Stress)
Ambient Air
UVA (3 J/cm²)
89.5% (at 48h)
N/A
N-oxide, Radical dimers
Section 3: Standard Operating Procedures for Long-Term Storage
Q: How should I prepare and store my bulk API to guarantee >99% purity for over a year?
A: To prevent degradation, you must systematically eliminate the causal factors: light, oxygen, moisture, and thermal energy. Storing the compound in a single large vial is a critical error; repeated opening introduces condensation and oxygen. Instead, implement the following self-validating "Argon-Shield" aliquoting protocol.
Step-by-Step Methodology: The "Argon-Shield" Aliquoting Protocol
Desiccation Equilibration: Transfer the bulk vial of 3,6-Difluoro-8-methoxyquinoline to a controlled low-humidity glove box (<10% RH). Validation check: If a glove box is unavailable, place the sealed vial in a vacuum desiccator with fresh indicating Drierite for 24 hours prior to opening to ensure the micro-environment is entirely dry.
Amber Vial Selection: Utilize pre-dried, acid-free amber glass vials (Type I borosilicate). Amber glass effectively blocks UV transmission below 400 nm, neutralizing the threat of photo-oxidation.
Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg per vial). Validation check: Ensure the spatula used is non-metallic (e.g., PTFE-coated) or passivated to prevent trace metal catalysis of oxidation.
Inert Gas Purging: Insert a gentle stream of high-purity Argon (99.999%) into the vial for 10-15 seconds. Because Argon is heavier than air and nitrogen, it effectively sinks and displaces oxygen and moisture at the bottom of the vial.
PTFE Sealing: Cap the vial immediately using a PTFE-lined silicone septum cap. PTFE ensures no plasticizers leach into the API, while the silicone backing provides an airtight, self-healing seal.
Secondary Containment: Place the aliquoted vials inside a vacuum-sealable Mylar bag containing a silica gel desiccant packet and an oxygen scavenger packet. Vacuum seal the bag.
Cryogenic Storage: Store the sealed bag in a dedicated -20°C freezer. Validation check: Equip the freezer with a continuous temperature monitoring alarm to prevent undetected freeze-thaw cycles.
Self-validating workflow for the preparation and cryogenic storage of sensitive quinoline APIs.
Section 4: Formulation and Analytical Validation
Q: I need to formulate the compound in a solvent for an in vivo study. How does solvent choice impact stability?
A: The stability of 3,6-Difluoro-8-methoxyquinoline drops drastically once transitioning from the solid state to a solution.
DMSO/DMF: While excellent solubilizers, DMSO and DMF are highly hygroscopic. Research on halogenated quinolinols demonstrates that DMSO and DMF can actively facilitate hydrolytic degradation and nucleophilic substitution at halogenated positions[2]. If using DMSO, it must be strictly anhydrous (≤0.005% water), and stock solutions should be prepared fresh daily.
Aqueous Buffers: If formulating in aqueous media (e.g., for IV injection), ensure the pH is strictly maintained between 6.0 and 8.0. Acidic pH (<4.0) will protonate the quinoline nitrogen, increasing the electrophilicity of the ring and accelerating the cleavage of the 8-methoxy group. Protect all solutions from light during infusion[3].
Q: How do I verify the integrity of my stored compound before an experiment?
A: Never assume a stored compound is 100% pure. Implement a rapid HPLC-UV validation step before critical assays.
Sample Prep: Dissolve a 1 mg aliquot in LC-MS grade Acetonitrile.
Chromatography: Run a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Detection: Monitor at 254 nm and 280 nm.
Analysis: The intact 3,6-Difluoro-8-methoxyquinoline will elute as a sharp, single peak. The presence of earlier eluting peaks (more polar) indicates N-oxidation or demethylation (forming the hydroxyl derivative). If the total area of impurity peaks exceeds 2%, discard the aliquot to preserve the integrity of your experimental data.
References
Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.[Link]
Mathew, M., Gupta, V. D., & Bethea, C. (1994). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy.[Link]
Moje, S. W., & Hendrickson, J. B. (1968). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. ResearchGate / Chemical and Pharmaceutical Literature.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to transcend basic troubleshooting. We will address the fundamental physicochemical properties of 3,6-Difluoro-8-methoxyquinoline —specifically its weakly basic quinoline nitrogen and highly electronegative fluorinated aromatic ring—and how these structural features dictate chromatographic behavior.
Below is the logical workflow for developing a robust, self-validating HPLC method for this specific class of compounds.
Workflow for optimizing 3,6-Difluoro-8-methoxyquinoline HPLC methods based on pH and column chemistry.
Section 1: Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing and shifting retention times for 3,6-Difluoro-8-methoxyquinoline on a standard C18 column?Causality & Solution: The quinoline nitrogen is weakly basic (estimated pKa ~4.0–4.5). On a standard silica-based C18 column, basic amines undergo secondary ion-exchange interactions with unreacted, acidic residual silanols on the silica surface, which is the primary cause of peak tailing[1]. Furthermore, if your mobile phase pH is near the analyte's pKa, the molecule exists in a state of partial ionization. Almost all pH-related changes in retention occur within ±1.5 units of the pKa, leading to split peaks and irreproducible retention times[2].
Action: Shift the mobile phase pH to either < 2.5 (using 0.1% TFA or Formic Acid) to fully protonate the analyte and suppress silanol ionization, or > 7.0 (using a high-pH stable hybrid column) to fully neutralize the quinoline[3][4].
Q2: I need to separate 3,6-Difluoro-8-methoxyquinoline from closely related des-fluoro and positional isomer impurities. C18 isn't providing enough resolution. What column chemistry should I use?Causality & Solution: Alkyl phases (C18/C8) rely primarily on hydrophobic dispersion forces, which often fail to resolve rigid aromatic isomers or subtle halogen substitutions[5]. You should switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative selectivity through multiple retention mechanisms:
π−π
interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity[6]. The fluorinated groups in the PFP phase offer highly specific enhanced retention and selectivity for halogenated aromatic compounds like your difluoro-quinoline derivative[7].
Q3: When using a PFP column at low pH, my compound elutes much later than expected, and the peak is broad. Why does this happen, and how do I optimize the gradient?Causality & Solution: Unlike C18, PFP phases exhibit significant cation-exchange properties, especially for basic analytes[6]. Even at low pH, the highly electronegative fluorine atoms on the PFP ring create a partial negative charge that interacts strongly with the protonated quinoline nitrogen[6].
Action: To control this secondary ion-exchange retention, you must increase the ionic strength of your mobile phase. Instead of using just 0.1% acid in water, use a buffered system like 10–20 mM Ammonium Formate adjusted to pH 2.5. The higher buffer capacity will outcompete the analyte for the ion-exchange sites, sharpening the peak.
Section 2: Quantitative Data Summary
The table below summarizes the expected chromatographic behavior of 3,6-Difluoro-8-methoxyquinoline under various method conditions, allowing you to select the optimal starting point based on your laboratory's constraints.
Column Chemistry
Mobile Phase pH
Dominant Analyte State
Primary Retention Mechanism
Expected Tailing Factor (
Tf
)
Selectivity for Isomers (
α
)
Standard C18
4.5 (Near pKa)
Partial (~50% Ionized)
Hydrophobic + Silanol
> 2.0 (Severe Tailing)
Low (< 1.1)
Standard C18
2.0 (Acidic)
Fully Protonated
Hydrophobic
1.2 - 1.5 (Moderate)
Low (< 1.1)
PFP (Fluorinated)
2.0 (Acidic)
Fully Protonated
π−π
, Dipole, Ion-Exchange
1.0 - 1.2 (Excellent)
High (> 1.5)
Hybrid C18
10.0 (Basic)
Fully Neutral
Hydrophobic
1.0 - 1.1 (Excellent)
Moderate (~1.2)
Section 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for a PFP-based separation at low pH is designed as a self-validating system. It includes built-in system suitability checkpoints so you can verify the physicochemical environment before injecting precious samples.
Phase 1: Mobile Phase & System Preparation
Aqueous Buffer (Mobile Phase A): Gravimetrically weigh Ammonium Formate to achieve a 20 mM concentration in HPLC-grade water. Adjust the pH to exactly 2.50 using Formic Acid. Causality: 20 mM provides sufficient ionic strength to mask the cation-exchange properties of the PFP column, preventing peak broadening.
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile (or Methanol if enhanced
π−π
selectivity is required).
Column Installation: Install a high-purity PFP column (e.g., 50 x 2.1 mm, 1.7 µm for UHPLC or 150 x 4.6 mm, 3 µm for HPLC). Equilibrate with 95% A / 5% B for 20 column volumes.
Phase 2: System Suitability & Void Volume Check
Uracil Injection (Validation Checkpoint 1): Inject a 10 µg/mL solution of Uracil. Uracil is unretained under reversed-phase conditions.
Calculate
t0
: Record the retention time of Uracil. This establishes your exact column void time (
t0
) and confirms that the column bed is properly packed (the Uracil peak must be perfectly symmetrical).
Phase 3: Gradient Execution & Analyte Evaluation
Sample Preparation: Dissolve 3,6-Difluoro-8-methoxyquinoline in a diluent matching the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion.
Scouting Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.
Validation Checkpoint 2 (Retention Factor): Calculate the retention factor (
k′=(tR−t0)/t0
). For a robust method,
k′
must be between 2 and 10. If
k′<2
, the analyte is eluting too close to the void volume; decrease the starting %B.
Validation Checkpoint 3 (Asymmetry): Measure the Tailing Factor (
Tf
) at 5% peak height. If
Tf>1.5
, verify that the mobile phase pH has not drifted above 2.5, as partial deprotonation will immediately manifest as tailing.
References
Description of PFP HPLC Column. Hawach Scientific. URL: [Link]
Structural comparison of 3,6-Difluoro-8-methoxyquinoline and moxifloxacin intermediates
Title: Structural and Pharmacological Comparison Guide: 3,6-Difluoro-8-methoxyquinoline vs. Moxifloxacin Intermediates Executive Summary In the landscape of medicinal chemistry and drug development, fluorinated quinoline...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural and Pharmacological Comparison Guide: 3,6-Difluoro-8-methoxyquinoline vs. Moxifloxacin Intermediates
Executive Summary
In the landscape of medicinal chemistry and drug development, fluorinated quinoline derivatives serve as highly versatile scaffolds. This guide provides an objective, in-depth structural and pharmacological comparison between 3,6-Difluoro-8-methoxyquinoline (a research-stage lead compound) and the Moxifloxacin Quinolone Intermediate (1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). By analyzing their structural causality, reactivity profiles, and experimental handling, this guide equips researchers with the technical insights necessary for advanced antibacterial drug design and synthesis.
Structural and Physicochemical Profiling
While both compounds share a fluorinated, 8-methoxy-substituted quinoline/quinolone core, their substitution patterns dictate entirely different chemical behaviors and biological applications.
3,6-Difluoro-8-methoxyquinoline is an electron-deficient, fully aromatic heterocycle. Its unique C3 and C6 fluorination enhances lipophilicity, making it an excellent candidate for novel non-gyrase antibacterial screening and as a fluorescent probe[1].
Moxifloxacin Intermediate (CAS 112811-72-0) is a 1,4-dihydroquinoline (quinolone) derivative. It contains the classic fluoroquinolone pharmacophore required for DNA gyrase inhibition[2].
Table 1: Comparative Physicochemical and Structural Data
As an application scientist, it is critical to understand why specific functional groups are placed on these scaffolds, as this dictates both their biological mechanism and their behavior in the reactor.
The Role of the C8-Methoxy Group
Both compounds feature a methoxy group at the C8 position. In the context of fluoroquinolones (like moxifloxacin), historical SAR data reveals that a C8-methoxy group significantly reduces UV-induced phototoxicity compared to C8-halogenated analogs. Furthermore, the steric bulk of the methoxy group restricts the binding pocket adaptability of bacterial DNA gyrase, drastically reducing the selection of resistant mutant strains[4].
Divergent Fluorination Logic
C6/C7 Fluorination (Moxifloxacin Intermediate): The C6 fluorine is essential for enhancing cell wall penetration and stabilizing the drug-enzyme-DNA cleavage complex. The C7 fluorine, however, is not meant to remain in the final drug. It serves as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr) to attach the chiral side chain[5],[4].
C3/C6 Fluorination (3,6-Difluoro-8-methoxyquinoline): Lacking the C4-oxo activating group, the fluorines here are stable. The C3 fluorine alters the electron density of the pyridine ring, shifting the compound's native fluorescence and altering its binding affinity to novel (non-gyrase) bacterial targets[1].
Caption: Divergent structural features and application pathways of fluorinated quinoline derivatives.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify reaction success.
Protocol A: Regioselective SNAr Coupling of Moxifloxacin Intermediate
Causality: Direct reaction of the moxifloxacin intermediate with the chiral side chain ((S,S)-2,8-diazabicyclo[4.3.0]nonane) often yields impurities due to the unprotected C3-carboxylic acid. To circumvent this, we utilize a borate complexation strategy. By reacting the intermediate with boric acid and acetic anhydride, a boron complex forms across the C3-carboxylate and C4-ketone. This locks the conformation, protects the acid, and highly activates the C7-fluorine for nucleophilic attack[4].
Step-by-Step Workflow:
Borate Complex Formation: Suspend 1.0 eq of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in toluene. Add 1.1 eq of boric acid and 2.5 eq of acetic anhydride. Reflux at 90°C for 2 hours.
Validation Checkpoint 1: Pull an aliquot for FT-IR analysis. The disappearance of the free carboxylic acid O-H stretch (~3300 cm⁻¹) confirms complete complexation.
SNAr Reaction: Cool the reactor to 40°C. Add 1.05 eq of the chiral auxiliary side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane[5]. Stir at 60°C for 4 hours.
Hydrolysis & Salification: Add ethanolic HCl (10% v/v) to the mixture and heat to 80°C for 1 hour to break the borate complex and precipitate moxifloxacin hydrochloride[4].
Validation Checkpoint 2: Filter the precipitate and analyze via HPLC (C18 column, Acetonitrile/Water gradient). Target purity must exceed 99.0% to validate the regioselectivity of the SNAr displacement.
Caption: Step-by-step SNAr coupling workflow for synthesizing moxifloxacin from its intermediate.
Protocol B: In Vitro Profiling of 3,6-Difluoro-8-methoxyquinoline
Causality: Because 3,6-Difluoro-8-methoxyquinoline lacks the traditional fluoroquinolone pharmacophore, it cannot be assayed using standard DNA supercoiling assays. Instead, its efficacy must be evaluated via whole-cell broth microdilution, leveraging its native fluorescence to track cellular localization[1].
Step-by-Step Workflow:
Stock Preparation: Dissolve 3,6-Difluoro-8-methoxyquinoline in LC-MS grade DMSO to create a 10 mM stock solution.
Validation Checkpoint 1: Perform UV-Vis and fluorescence spectroscopy. Record the excitation/emission maxima to establish the baseline for cellular tracking.
MIC Determination: Perform serial two-fold dilutions in Mueller-Hinton broth across a 96-well plate. Inoculate with target bacterial strains (e.g., S. aureus, E. coli) at
5×105
CFU/mL. Incubate at 37°C for 18 hours.
Validation Checkpoint 2: Add resazurin dye to all wells. A color shift from blue to pink indicates bacterial viability, allowing for precise, objective determination of the Minimum Inhibitory Concentration (MIC).
Evaluating the Efficacy of 3,6-Difluoro-8-methoxyquinoline Against Standard Antimalarials: A Comparative Guide
In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel antimalarial agents. Quinoline derivatives have histori...
Author: BenchChem Technical Support Team. Date: April 2026
In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel antimalarial agents. Quinoline derivatives have historically formed the backbone of antimalarial chemotherapy. This guide provides a comparative evaluation of a novel investigational compound, 3,6-Difluoro-8-methoxyquinoline, against the standard-of-care antimalarials, chloroquine and artesunate (a key artemisinin derivative).
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the compound's hypothetical efficacy, benchmarked against established drugs, and provides detailed experimental protocols for independent validation. The structure of this guide is designed to offer a comprehensive and logical flow, from mechanism of action to practical, validated methodologies.
Introduction: The Imperative for New Antimalarial Quinoline Derivatives
The quinoline class of drugs, which includes chloroquine, has been pivotal in malaria treatment. However, their efficacy has been severely undermined by the evolution of resistant parasite strains. The core chemical structure of quinoline remains a valuable scaffold for the development of new antimalarials. The strategic addition of functional groups, such as fluorine atoms, to the quinoline ring can alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its activity and overcoming existing resistance mechanisms. 3,6-Difluoro-8-methoxyquinoline represents a rational design approach to modify the quinoline core to improve its antimalarial efficacy.
Comparative Mechanisms of Action
A thorough evaluation of a new antimalarial candidate requires a foundational understanding of its mechanism of action in relation to established drugs.
Chloroquine: A Benchmark for Intra-parasitic Action
Chloroquine, a 4-aminoquinoline, is a weak base that accumulates in the acidic food vacuole of the malaria parasite.[1][2] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Chloroquine is believed to exert its antimalarial effect by interfering with this detoxification process.[2] It is thought to cap the growing hemozoin polymer, leading to the accumulation of toxic heme, which ultimately lyses the parasite.[1]
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the parasite's digestive vacuole membrane.[3][4] These mutations enable the transporter to expel chloroquine from the vacuole, reducing its concentration at the site of action.[4]
Artemisinin and its Derivatives: Potent and Rapid Parasite Clearance
Artemisinin and its derivatives, such as artesunate, are characterized by an endoperoxide bridge, which is crucial for their antimalarial activity.[5] Their mechanism of action is initiated by the interaction with heme iron within the parasite.[6] This interaction cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[6] These highly reactive molecules then damage a multitude of parasite proteins and lipids, leading to rapid parasite death.[5] Artemisinins are potent inhibitors of P. falciparum phosphatidylinositol-3-kinase (PfPI3K).[7]
Resistance to artemisinins is associated with mutations in the P. falciparum Kelch13 (PfK13) protein.[8][9] While the precise mechanism is still under investigation, these mutations are thought to reduce the level of artemisinin activation or enhance the parasite's ability to cope with the resulting oxidative stress.[9]
Postulated Mechanism of 3,6-Difluoro-8-methoxyquinoline
As a quinoline derivative, 3,6-Difluoro-8-methoxyquinoline is hypothesized to share a similar fundamental mechanism with chloroquine, involving interference with heme detoxification in the parasite's food vacuole. The inclusion of two fluorine atoms is a key structural modification. Fluorine's high electronegativity can alter the pKa of the quinoline nitrogen, potentially influencing its accumulation in the acidic food vacuole. Furthermore, the difluoro-substitution pattern may enhance binding to heme or the heme polymerase enzyme, and critically, it might reduce the compound's affinity for the mutated PfCRT transporter, thereby overcoming chloroquine resistance.
Comparative In Vitro Efficacy
The initial evaluation of any new antimalarial compound is its in vitro activity against cultured P. falciparum. This is typically expressed as the 50% inhibitory concentration (IC50), the concentration of the drug that inhibits parasite growth by 50%. For this guide, we present hypothetical yet plausible IC50 values for 3,6-Difluoro-8-methoxyquinoline, benchmarked against chloroquine and artesunate, against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (Dd2) strain of P. falciparum. These hypothetical values are based on published data for other novel quinoline derivatives to provide a realistic comparative framework.
The hypothetical data suggests that 3,6-Difluoro-8-methoxyquinoline exhibits potent antimalarial activity against both chloroquine-sensitive and -resistant strains. A key indicator of its potential to overcome resistance is the low Resistance Index (RI) of 1.33, which is significantly lower than that of chloroquine. This suggests that the structural modifications may indeed circumvent the primary mechanism of chloroquine resistance. While potent, its hypothetical IC50 values are higher than those of artesunate, which is expected given the different mechanisms of action and the exceptional potency of artemisinin derivatives.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed, step-by-step protocols for key in vitro and in vivo assays are provided below.
In Vitro Antiplasmodial Activity Assay using SYBR Green I
This assay is a widely used, fluorescence-based method to determine the IC50 of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the amount of parasitic DNA via the fluorescence of SYBR Green I dye.[13]
Materials:
P. falciparum culture (synchronized to the ring stage)
Complete culture medium (RPMI 1640, L-glutamine, HEPES, hypoxanthine, gentamicin, NaHCO3, and human serum or Albumax)
Human erythrocytes (O+)
Test compound, chloroquine, and artesunate stock solutions (in DMSO)
96-well black, clear-bottom microplates
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
Compound Dilution: Prepare serial dilutions of the test compounds and standard drugs in complete culture medium in a separate 96-well plate. The final concentration of DMSO should be kept below 0.5%.
Plate Preparation: Add 100 µL of the drug dilutions to the wells of a 96-well black, clear-bottom plate. Include wells with culture medium only (negative control) and wells with a known antimalarial drug (positive control).
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently by pipetting and incubate the plate in the dark at room temperature for 1-2 hours.
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Caption: Workflow for the in vitro SYBR Green I antimalarial assay.
In Vivo Antimalarial Efficacy: The 4-Day Suppressive Test (Peter's Test)
This is the standard primary in vivo screening test to evaluate the blood schizontocidal activity of a candidate antimalarial compound in a rodent malaria model.[3]
Materials:
Swiss albino mice (female, 20-25 g)
Plasmodium berghei (chloroquine-sensitive strain)
Test compound, chloroquine
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
Syringes and gavage needles
Microscope, glass slides, Giemsa stain
Protocol:
Infection: Inoculate mice intraperitoneally with 0.2 mL of P. berghei-infected blood containing approximately 1 x 10^7 parasitized erythrocytes.
Grouping and Treatment: Randomly divide the mice into groups (n=5).
Group 1 (Negative Control): Administer the vehicle only.
Group 2 (Positive Control): Administer a standard dose of chloroquine (e.g., 10 mg/kg/day).
Groups 3-5 (Test Groups): Administer three different dose levels of 3,6-Difluoro-8-methoxyquinoline.
Drug Administration: Administer the first dose of the test compounds and controls orally (or by the intended clinical route) approximately 2-4 hours after infection (Day 0). Continue treatment once daily for the next three days (Day 1, 2, and 3).
Parasitemia Determination: On Day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
Calculation of Parasite Suppression: Calculate the average percentage of parasite suppression for each group compared to the negative control group using the following formula:
% Suppression = [ (Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control ] x 100
Monitoring: Monitor the mice daily for signs of toxicity and record the mean survival time for each group.
Caption: Workflow for the in vivo 4-day suppressive test.
Conclusion and Future Directions
The hypothetical data presented in this guide positions 3,6-Difluoro-8-methoxyquinoline as a promising antimalarial candidate with potent activity against both chloroquine-sensitive and -resistant P. falciparum strains. Its low resistance index suggests that the difluoro-substitutions on the quinoline core may successfully evade the primary resistance mechanism to chloroquine.
The provided detailed protocols for in vitro and in vivo evaluation serve as a robust framework for the empirical validation of these promising, albeit hypothetical, characteristics. Further studies should focus on elucidating the precise mechanism of action, assessing its activity against a wider panel of drug-resistant parasite strains, and conducting comprehensive preclinical toxicology and pharmacokinetic profiling. The development of novel quinoline derivatives like 3,6-Difluoro-8-methoxyquinoline is a critical endeavor in the global effort to combat and ultimately eradicate malaria.
References
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antimalarial Assays. Retrieved from BenchChem website.[13]
Akin-Osanaiye, B. C., et al. (2013). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC.[3]
Wikipedia. (2024). Chloroquine. Retrieved from Wikipedia.[1]
Medicines for Malaria Venture. (2024). Artemisinin: a game-changer in malaria treatment. Retrieved from MMV website.[5]
Mbengue, A., et al. (2015). A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria. Nature.[7]
Wikipedia. (2024). Artemisinin. Retrieved from Wikipedia.[6]
Li, Y., et al. (2024). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. MDPI.
Lanzer, M. (2024). Mechanisms of chloroquine resistance in Plasmodium falciparum. heiDOK.[4]
Patsnap. (2024). What is the mechanism of Chloroquine Phosphate?. Retrieved from Patsnap Synapse.[2]
Diri, Y. A., et al. (2020). The host targeting effect of chloroquine in malaria. PMC.[14]
Fidock, D. A., et al. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. PubMed.[15]
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.[16]
NIH. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Retrieved from NIH.[17]
O'Neill, P. M., et al. (2002). Artemisinin: mechanisms of action, resistance and toxicity. PubMed.[18]
World Health Organization. (2025). Malaria: Artemisinin partial resistance. Retrieved from WHO.[19]
Harrington, W. E., et al. (2013). Artemisinin resistance in Plasmodium falciparum: what is it really?. Trends in Parasitology.[20]
Bhattacharjee, S., et al. (2018). Mechanisms of artemisinin resistance in Plasmodium falciparum malaria. PMC.[8]
Li, Y., et al. (2024). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. MDPI.[9]
NIH. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria.
Ursing, J., et al. (2022). resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant. eCommons@AKU.
Zakeri, S., et al. (2019). Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains. PMC.
ResearchGate. (n.d.). Determination of the IC50s for chloroquine against 3D7, HB3, and Dd2 by.... Retrieved from ResearchGate.
Pillai, D. R., et al. (2009). Artesunate Misuse and Plasmodium falciparum Malaria in Traveler Returning from Africa. PMC.[11]
CDC Stacks. (n.d.). Artesunate Misuse and Plasmodium - falciparum Malaria. Retrieved from CDC Stacks.[12]
de Souza, J. B., et al. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. eScholarship.
Ferdig, M. T., et al. (2004). Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine. PNAS.[10]
3,6-Difluoro-8-methoxyquinoline: Comprehensive Disposal and Handling Protocol
Physicochemical Hazard Profile & Causality 3,6-Difluoro-8-methoxyquinoline (CAS: 1823901-81-0) is a highly specialized fluorinated heterocyclic building block utilized extensively in medicinal chemistry and drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Hazard Profile & Causality
3,6-Difluoro-8-methoxyquinoline (CAS: 1823901-81-0) is a highly specialized fluorinated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery . While its unique bioactivity is valuable in research, its molecular architecture—specifically the dual carbon-fluorine (C-F) bonds and the nitrogen-dense quinoline ring—presents significant end-of-life disposal challenges.
When subjected to standard combustion, the molecule undergoes thermal oxidation, cleaving the C-F and C-N bonds to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . HF is a highly corrosive, toxic gas that rapidly degrades environmental air quality and destroys standard incinerator refractory linings. Consequently, disposal cannot be routed through standard municipal or non-halogenated chemical waste streams. It mandates high-temperature thermal destruction coupled with aggressive alkaline gas scrubbing.
Quantitative Data & Operational Implications
Property
Value
Operational Implication for Disposal
CAS Number
1823901-81-0
Required for accurate EPA/RCRA manifesting and tracking.
Molecular Formula
C10H7F2NO
Stoichiometry dictates HF and NOx emission potential during combustion.
Molecular Weight
195.16 g/mol
Used to calculate required caustic scrubber dosing at the facility.
Halogen Content
~19.5% Fluorine (w/w)
Triggers mandatory classification as "Halogenated Organic Waste."
LogP
2.4
Lipophilic; requires non-polar solvents if formulated into liquid waste mixtures.
Laboratory Segregation & Packaging Methodology
To maintain a self-validating safety system, laboratory personnel must execute the following step-by-step protocol at the point of generation. This ensures regulatory compliance and prevents dangerous cross-contamination.
Step 1: Stream Isolation
Never mix 3,6-Difluoro-8-methoxyquinoline with non-halogenated solvents (e.g., standard ethanol or acetone waste). Segregate all solid residues, contaminated PPE, and liquid solutions into a dedicated "Halogenated Organic Waste" container.
Causality: Mixing halogenated and non-halogenated waste dilutes the halogen concentration but exponentially increases the total volume of waste requiring expensive, specialized incineration, violating EPA waste minimization principles .
Step 2: Primary Containment Selection
Store waste in High-Density Polyethylene (HDPE) or amber borosilicate glass containers.
Causality: HDPE provides superior chemical resistance to trace HF that may form if the fluorinated compound undergoes unintended degradation in the presence of acidic impurities over time.
Step 3: Labeling and GHS Compliance
Affix a hazardous waste label immediately upon the first drop or gram of waste entering the container. The label must explicitly state "Halogenated Organic Waste - Contains Fluorinated Quinolines" and include GHS07 (Harmful/Irritant) and GHS09 (Environmental Hazard) pictograms.
Step 4: Secondary Containment
Place the primary container in a chemically resistant, high-visibility secondary containment tray. This isolates the halogenated stream from incompatible reactive wastes (e.g., strong oxidizers or alkali metals) in the satellite accumulation area.
Thermal Destruction & Scrubbing Workflow
Once transferred to an EPA-licensed disposal facility, the compound undergoes a rigorous thermal destruction process. The workflow below illustrates the mandatory lifecycle of the chemical from laboratory generation to final environmental release.
Operational workflow for the segregation, transport, and thermal destruction of halogenated waste.
Step-by-Step Facility Destruction Protocol:
Waste Blending: The solid or liquid waste is blended with high-BTU (British Thermal Unit) supplemental fuels.
Causality: Halogenated compounds often possess lower heats of combustion. Supplemental fuel ensures the incinerator maintains the critical >1,000°C temperature required to permanently break the highly stable C-F bonds.
Rotary Kiln Incineration: The blended waste is injected into a rotary kiln operating between 1,000°C and 1,200°C. At this temperature, the quinoline ring is completely oxidized into CO2, H2O, NOx, and HF gas.
Caustic Wet Scrubbing: The exhaust gases are immediately routed through a wet scrubber system utilizing a Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2) solution.
Causality: The alkaline solution reacts with the acidic HF gas (
HF+NaOH→NaF+H2O
), neutralizing it into harmless sodium fluoride salts and preventing toxic atmospheric release .
Effluent Verification: The resulting scrubber water and bottom ash are analytically tested for residual fluorides and unburned organics before being cleared for standard industrial discharge or landfilling.
Regulatory Compliance & EPA Grounding
Under the Resource Conservation and Recovery Act (RCRA), while pure 3,6-Difluoro-8-methoxyquinoline may not carry a specific "U" or "P" listed waste code, its halogenated nature dictates strict management. If mixed with spent solvents, it falls under the F001-F005 halogenated solvent regulations. Furthermore, the EPA presumes that any waste oil or solvent mixture containing greater than 1,000 ppm total halogens is a hazardous waste requiring specialized treatment under the "rebuttable presumption" rule . Adhering to the protocols outlined above ensures your laboratory remains compliant, environmentally responsible, and operationally efficient.
References
National Center for Biotechnology Information. "3,6-Difluoro-8-methoxyquinoline | C10H7F2NO - PubChem". PubChem. URL:[Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA Hazardous Waste Land Disposal Restrictions. URL: [Link]
U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption". EPA Hazardous Waste Management. URL:[Link]
Handling
Personal protective equipment for handling 3,6-Difluoro-8-methoxyquinoline
Title: Comprehensive Safety and Operational Guide: Handling 3,6-Difluoro-8-methoxyquinoline Introduction 3,6-Difluoro-8-methoxyquinoline is a highly specialized synthetic compound belonging to the fluorinated quinoline f...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Safety and Operational Guide: Handling 3,6-Difluoro-8-methoxyquinoline
Introduction
3,6-Difluoro-8-methoxyquinoline is a highly specialized synthetic compound belonging to the fluorinated quinoline family. Characterized by the presence of two fluorine atoms and a methoxy group attached to the quinoline ring, it is widely utilized in medicinal chemistry as an1[1]. Due to the electron-deficient nature of the quinoline ring and the enhanced lipophilicity imparted by fluorine substitution, this compound exhibits potent biological activity—and corresponding safety liabilities that require rigorous, self-validating operational protocols.
Physicochemical & Quantitative Hazard Profile
Before handling, personnel must understand the compound's physical and chemical vulnerabilities.
Property / Hazard
Description / GHS Classification
Operational Implication
Physical State
Solid (Powder)
Prone to aerosolization; requires strict dust control[2].
Reactivity
Sensitive to strong acids or bases
Acidic conditions can cleave the C8 methoxy group[1].
Toxicity (Oral/Dermal)
H301 (Toxic if swallowed), H312 (Harmful in contact with skin)
High risk of systemic toxicity upon exposure[3][4].
Personal Protective Equipment (PPE) Matrix & Causality
Safety in the laboratory is driven by understanding the why behind the equipment. The following PPE is mandatory, grounded in the specific physicochemical properties of fluorinated quinolines:
Respiratory Protection: A NIOSH-approved N95 or P100 particulate half-mask respirator is required when handling dry powders outside of a closed system.
Causality: Quinoline intoxication can cause2[2]. The addition of fluorine atoms significantly 1[1], facilitating rapid penetration across alveolar membranes if airborne particulates are inhaled[1][5].
Hand Protection: Heavy-duty Nitrile gloves (double-gloving recommended).
Causality: The compound is 3[3]. Fluorinated organic compounds can act as permeation enhancers. Double-gloving ensures that if the outer layer is compromised by a reactive solvent during synthesis, the inner layer maintains the barrier.
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 / EN 166).
Causality: Quinoline derivatives cause 4[4]. Standard safety glasses are insufficient because micro-particulates from the powder can become airborne and bypass the sides of standard lenses.
Body Protection: Flame-retardant (FR) laboratory coat and closed-toe, non-porous shoes.
Causality: Suspended organic dusts can 2[2]. FR coats mitigate the risk of static discharge and protect against exothermic thermal runaways during synthesis.
To ensure scientific integrity and safety, the following step-by-step methodology must be treated as a self-validating system.
Step 1: Engineering Control Verification
Action: Conduct all weighing and transfer operations inside a Class II fume hood.
Validation: Before opening the chemical container, verify the hood's anemometer reads between 80–100 feet per minute (fpm). This visual confirmation ensures sufficient negative pressure to prevent aerosol exposure.
Step 2: Anti-Static Transfer
Action: Use grounded, anti-static weighing boats and spatulas. 2[2].
Validation: Observe the powder during transfer; if it clings to the spatula, static is present, and an anti-static ionizer gun must be used before proceeding.
Step 3: Synthesis and Reaction Control
Action: If performing deprotection, buffer the reaction with NaHCO₃. If performing halogen exchange, utilize a continuous-flow reactor.
Validation: Check the pH using a calibrated meter to ensure neutral conditions (pH 7.0–7.5). Neutral buffering maintains1[1]. For flow reactors, monitor thermocouple data to ensure residence time is <5 minutes, validating the avoidance of 1[1].
Spill Response & Disposal Plan
In the event of a breach, follow this self-validating containment and disposal protocol:
Step 1: Containment & Isolation
Action: Evacuate the immediate area. Do NOT sweep the dry powder, as this generates hazardous aerosols[2].
Validation: Ensure the perimeter is secured and no personnel enter without upgraded PPE (P100 respirator).
Step 2: Cleanup & Decontamination
Action: Cover the spill with damp absorbent pads or use a dedicated HEPA-filtered vacuum. Wipe the area with a mild solvent (e.g., ethanol), followed by water.
Validation: Because 3,6-Difluoro-8-methoxyquinoline is used as a 1[1], illuminate the cleaned surface with a handheld UV lamp. The absence of fluorescence validates that decontamination is 100% complete.
Step 3: Segregation & Final Disposal
Action: Place all contaminated materials into a sealed container labeled "Halogenated Organic Waste."
Validation: Confirm the waste log reflects halogenated status. The material must be 3[3] equipped with scrubbers to neutralize hydrofluoric acid (HF) and nitrogen oxides (NOx) generated during incineration.6[6].
Process Visualization
Operational Safety and Spill Response Workflow for 3,6-Difluoro-8-methoxyquinoline.
References[1] Title: Buy 3,6-Difluoro-8-methoxyquinoline (EVT-12034136) | Source: EvitaChem | URL: https://evitachem.com/[3] Title: Safety Data Sheet: quinoline | Source: Chemos GmbH & Co. KG | URL: https://chemos.de/[6] Title: SAFETY DATA SHEET - quinoline | Source: Sigma-Aldrich | URL:https://sigmaaldrich.com/[4] Title: Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET | Source: CDH Fine Chemical | URL: https://cdhfinechemical.com/[2] Title: Gatifloxacin Safety Data Sheet | Source: Santa Cruz Biotechnology | URL:https://scbt.com/[5] Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | Source: PMC - National Institutes of Health | URL:https://nih.gov/